molecular formula C8H6Cl2O B1314332 4-Chloro-2-methylbenzoyl chloride CAS No. 21900-44-7

4-Chloro-2-methylbenzoyl chloride

Cat. No.: B1314332
CAS No.: 21900-44-7
M. Wt: 189.04 g/mol
InChI Key: ZKGMMYWJFPYTGQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzoyl chloride (CAS 21900-44-7) is an aromatic acyl chloride of high value in organic synthesis and pharmaceutical research. Its molecular formula is C8H6Cl2O, and it has a molecular weight of 189.04 g/mol . As a bifunctional compound, it features a highly reactive acyl chloride group (-C(=O)Cl) and a chloro-substituted aromatic ring, making it a versatile electrophile and a crucial building block for constructing more complex molecules . In research applications, it is primarily used as a key synthetic intermediate. Its reactivity allows it to be readily converted into other functional groups; it undergoes nucleophilic acyl substitution with alcohols and amines to form esters and amides, respectively . Furthermore, it can participate in Friedel-Crafts acylation reactions to synthesize benzophenone derivatives, which are important structural motifs in various fields . This compound is structurally related to other benzoyl chlorides, such as 4-chlorobenzoyl chloride, which is a known precursor in the synthesis of fibrate-class lipid-lowering drugs like fenofibrate . The specific substitution pattern of the 4-chloro-2-methyl groups makes it a unique scaffold for medicinal chemistry investigations and the development of novel active compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle it with appropriate safety precautions as it is a moisture-sensitive compound that reacts with water, is harmful upon ingestion and skin contact, and causes severe skin burns and eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMMYWJFPYTGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511350
Record name 4-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-44-7
Record name 4-Chloro-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methylbenzoyl chloride: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Chloro-2-methylbenzoyl chloride (CAS No. 51603-68-2) is a substituted aromatic acyl chloride of significant interest in synthetic chemistry. Its unique substitution pattern, featuring both an electron-withdrawing chloro group and a sterically influential ortho-methyl group, presents a distinct reactivity profile. This guide provides a comprehensive technical overview for researchers, chemists, and professionals in drug development. Due to the limited availability of specific experimental data in public literature, this document leverages established principles of physical organic chemistry and draws upon data from closely related structural analogs to construct a predictive yet scientifically grounded profile. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, analytical signatures, and potential applications, with a particular focus on its role as a versatile building block in the synthesis of complex molecules.

Introduction and Strategic Importance

Aromatic acyl chlorides are cornerstone reagents in organic synthesis, serving as powerful electrophiles for the formation of C-C, C-O, and C-N bonds. This compound belongs to this pivotal class of compounds. The presence of a chlorine atom at the 4-position and a methyl group at the 2-position on the benzene ring introduces a nuanced interplay of electronic and steric effects.

  • Electronic Influence: The para-chloro substituent, through its inductive electron-withdrawing effect, enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.

  • Steric Influence: The ortho-methyl group provides significant steric hindrance around the reactive acyl chloride moiety. This can be strategically exploited to control selectivity in reactions, favoring less hindered nucleophiles or reaction pathways.

This unique combination makes this compound a valuable intermediate for creating highly tailored molecules, particularly in the fields of pharmaceuticals and agrochemicals, where precise structural modifications are critical for tuning biological activity.[1][2][3]

Nomenclature, Structure, and Physicochemical Properties

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in an experimental setting.

  • IUPAC Name: this compound

  • CAS Number: 51603-68-2

  • Molecular Formula: C₈H₆Cl₂O

  • Molecular Weight: 189.04 g/mol [4]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties. Where specific experimental data for this compound is unavailable, values are predicted based on trends observed in its structural analogs: 4-chlorobenzoyl chloride, 2-chlorobenzoyl chloride, and 4-methylbenzoyl chloride.

PropertyValue / Predicted BehaviorSource / Rationale
Appearance Colorless to pale yellow liquid with a pungent odor.Analogy to related benzoyl chlorides.[5]
Boiling Point Predicted: ~220-235 °CInterpolated from analogs like 4-chlorobenzoyl chloride (222 °C)[6] and factoring in increased molecular weight.
Melting Point Predicted: < 15 °CLikely a liquid at room temperature, similar to 4-chlorobenzoyl chloride (12-14 °C).[6]
Density Predicted: ~1.3-1.4 g/mLBased on analogs like 4-chlorobenzoyl chloride (~1.37 g/mL).[6]
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, ether).Common for acyl chlorides.[5]
Water Solubility Reacts violently with water (hydrolysis).Characteristic of acyl chlorides.[2][5]

Synthesis and Manufacturing Principles

The most direct and industrially scalable method for the preparation of aromatic acyl chlorides is the chlorination of the corresponding carboxylic acid. This process ensures high conversion and purity of the final product.

Proposed Synthesis Workflow

The synthesis of this compound would logically proceed from 4-chloro-2-methylbenzoic acid using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred on a larger scale due to its cost-effectiveness and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

SynthesisWorkflow start 4-Chloro-2-methylbenzoic Acid reagent + Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) start->reagent Reaction in aprotic solvent product This compound reagent->product Heat, Distillation of byproducts ReactivityLogic cluster_0 Structural Features cluster_1 Influences on Reaction Center 4-Cl 4-Chloro Group Inductive Inductive Effect (+ Electrophilicity) 4-Cl->Inductive 2-Me 2-Methyl Group Steric Steric Hindrance (- Reactivity) 2-Me->Steric Acyl_Chloride Acyl Chloride Moiety Inductive->Acyl_Chloride Steric->Acyl_Chloride Reactivity Overall Chemical Reactivity Acyl_Chloride->Reactivity

Caption: Influence of substituents on the reactivity of the acyl chloride.

Key Reactions
  • Hydrolysis: As an acyl chloride, it is highly sensitive to moisture. It reacts readily with water to form the parent carboxylic acid and hydrochloric acid. [2][5]This necessitates handling under anhydrous conditions.

  • Aminolysis (Amide Formation): The reaction with primary or secondary amines is a cornerstone of its utility in drug development. It proceeds rapidly to form N-substituted amides. The steric hindrance from the ortho-methyl group may slow the reaction rate compared to unhindered acyl chlorides, a factor that can be beneficial for controlling selectivity.

  • Alcoholysis/Phenolysis (Ester Formation): It reacts with alcohols and phenols to yield the corresponding esters. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate electron-rich aromatic rings to form diaryl ketones, a key reaction for building complex molecular scaffolds.

ReactivityProfile Core Reactions of this compound center 4-Chloro-2-methylbenzoyl chloride H2O Carboxylic Acid (Hydrolysis Product) center->H2O + H₂O ROH Ester (Alcoholysis Product) center->ROH + R-OH, Base R2NH Amide (Aminolysis Product) center->R2NH + R₂NH Arene Diaryl Ketone (Friedel-Crafts Product) center->Arene + Arene, AlCl₃

Caption: Reactivity profile with common nucleophiles.

Analytical Characterization Profile

Proper analytical characterization is essential to confirm the identity and purity of this compound after synthesis. Below are the expected spectral signatures.

TechniquePredicted Spectral Data
¹H NMR Aromatic Protons (3H): ~7.4-8.0 ppm, complex multiplet pattern. Methyl Protons (3H): ~2.5 ppm, sharp singlet.
¹³C NMR Carbonyl Carbon: ~168 ppm. Aromatic Carbons: ~125-145 ppm (6 signals). Methyl Carbon: ~20 ppm.
IR Spectroscopy C=O Stretch (Acyl Chloride): Strong, sharp absorption at ~1785 cm⁻¹. Aromatic C=C Stretches: Medium absorptions at ~1600 cm⁻¹ and ~1480 cm⁻¹. C-Cl Stretch: ~750-850 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): Peak at m/z 188, with a characteristic isotopic pattern (M, M+2, M+4) due to two chlorine atoms. Major Fragments: Loss of Cl• (m/z 153) and subsequent loss of CO (m/z 125). The fragment at m/z 125 is expected to be a major peak. [7]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated chemical intermediate.

  • Pharmaceutical Synthesis: It serves as a key building block for introducing the 4-chloro-2-methylbenzoyl moiety into active pharmaceutical ingredients (APIs). This group can modulate properties like lipophilicity, metabolic stability, and binding affinity to biological targets. [1][2][3]* Agrochemicals: Similar to its role in pharmaceuticals, it is used in the synthesis of advanced herbicides and pesticides where specific substitution patterns on the aromatic ring are crucial for efficacy and selectivity. [1][8]* Specialty Materials: It can be used in the synthesis of specialty polymers and performance chemicals where the incorporated moiety can enhance thermal stability or other material properties. [1]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound must be handled with stringent safety protocols. The following guidance is based on safety data for analogous compounds. [9][10][11]

  • Hazards:

    • Corrosive: Causes severe skin burns and serious eye damage. [9][10][12] * Lachrymator: Vapors are irritating to the eyes and respiratory system. [10] * Moisture Sensitive: Reacts with water to release corrosive hydrogen chloride gas. [2]* Handling:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a face shield. [10] * Use oven-dried glassware and operate under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents. [10][12] * Keep the container tightly sealed. Containers that have been opened must be carefully resealed and kept upright. [10]

References

  • Bromchem Laboratories. 4-Chlorobenzoyl Chloride | Manufacturer, Supplier. Available from: [Link]

  • LookChem. Cas 3335-27-1,4-chloro(thiobenzoyl) chloride. Available from: [Link]

  • Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • PubChem. 4-(Chloromethyl)benzoyl chloride. Available from: [Link]

  • PrepChem.com. Preparation of 4-chlorobenzyl chloride. Available from: [Link]

  • Anshul Specialty Molecules. 4-Chlorobenzoyl Chloride. Available from: [Link]

  • Ottokemi. 4-Methylbenzoyl chloride, 98% 874-60-2. Available from: [Link]

  • PubChem. 4-Methylbenzoyl chloride. Available from: [Link]

  • Google Patents. US3996274A - Method for producing chlorobenzoyl chloride.
  • Akber, H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]

  • Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. Available from: [Link]

  • Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

Sources

Technical Guide: Synthesis of 4-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4-Chloro-2-methylbenzoyl chloride CAS Registry Number: 21900-44-7 (Note: User-provided CAS 2973-28-6 does not match the specific chemical name in standard registries; this guide focuses on the chemical structure requested).[1] Molecular Formula:


Molecular Weight:  189.04  g/mol [1][2]

Executive Summary

This technical guide details the synthesis of This compound , a critical intermediate in the development of agrochemicals and pharmaceuticals (e.g., as a building block for certain non-steroidal anti-inflammatory drugs and herbicides).

The synthesis is approached via a convergent strategy :

  • Upstream Preparation: Synthesis of high-purity 4-chloro-2-methylbenzoic acid via the Sandmeyer reaction to ensure regiospecificity.

  • Downstream Activation: Quantitative conversion of the acid to the acyl chloride using thionyl chloride (

    
    ).
    

Key Technical Challenges:

  • Regio-isomer Control: Direct chlorination of o-toluic acid often yields a mixture of 4-chloro and 6-chloro isomers. The Sandmeyer route from 2-amino-4-chlorotoluene circumvents this by fixing the substitution pattern early.

  • Moisture Sensitivity: The final acyl chloride is highly susceptible to hydrolysis; strict anhydrous techniques are required during the final step.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the acyl chloride functionality is best installed last to avoid stability issues. The carbon skeleton is most reliably constructed from the corresponding aniline derivative, which is commercially available as a dye intermediate (Fast Red TR Base).

Retrosynthesis Target This compound (Target) Acid 4-Chloro-2-methylbenzoic acid (Stable Precursor) Target->Acid Acyl Chloride Formation (SOCl2) Nitrile 4-Chloro-2-methylbenzonitrile Acid->Nitrile Hydrolysis Diazo Diazonium Salt Intermediate Nitrile->Diazo Sandmeyer Cyanation (CuCN) Amine 2-Amino-4-chlorotoluene (Starting Material) Diazo->Amine Diazotization (NaNO2, HCl)

Figure 1: Retrosynthetic tree showing the disconnection from the target acyl chloride back to the commercially available aniline precursor.

Phase 1: Synthesis of Precursor (4-Chloro-2-methylbenzoic acid)[4]

While the acid may be purchased, in-house synthesis is often required to ensure isomer purity. The Sandmeyer reaction is the gold standard for this substitution pattern.

Reaction Scheme
  • Diazotization: 2-Amino-4-chlorotoluene +

    
     + 
    
    
    
    
    
    Diazonium Salt
  • Cyanation: Diazonium Salt +

    
    
    
    
    
    4-Chloro-2-methylbenzonitrile
  • Hydrolysis: Nitrile +

    
    
    
    
    
    4-Chloro-2-methylbenzoic acid
Detailed Protocol

Step A: Diazotization

  • Charge: In a 1L three-neck flask, dissolve 2-amino-4-chlorotoluene (141.6 g, 1.0 mol) in concentrated HCl (250 mL) and water (250 mL).

  • Cool: Chill the suspension to 0–5°C using an ice-salt bath. Efficient stirring is critical to prevent local overheating.

  • Addition: Dropwise add a solution of sodium nitrite (72.5 g, 1.05 mol) in water (150 mL) over 45 minutes. Maintain internal temperature below 5°C.

  • Verification: Stir for 30 minutes. Verify excess nitrous acid using starch-iodide paper (should turn blue instantly).

Step B: Sandmeyer Cyanation

  • Catalyst Prep: In a separate reactor, prepare a solution of Copper(I) cyanide (CuCN, 108 g, 1.2 mol) and NaCN (147 g) in water (400 mL). Heat to 60°C.

  • Transfer: Neutralize the cold diazonium solution to pH 6 using sodium carbonate (carefully, foaming occurs), then transfer it slowly into the warm CuCN solution over 1 hour.

  • Workup: Steam distill the mixture to isolate the crude 4-chloro-2-methylbenzonitrile . The nitrile separates as an oil or low-melting solid.

Step C: Hydrolysis to Acid

  • Reflux: Combine the crude nitrile with 75% Sulfuric Acid (500 mL) . Heat to reflux (approx. 150-160°C) for 6–8 hours.

  • Precipitation: Cool the mixture to room temperature and pour over crushed ice (1 kg). The acid will precipitate as a white solid.

  • Purification: Filter the solid. Dissolve in 10% NaOH (aq), filter off any insoluble material, and re-acidify the filtrate with HCl to pH 1. Filter, wash with water, and dry.[3]

    • Yield: ~65-70% overall.

    • Melting Point: 171–173°C.

Phase 2: Synthesis of this compound

This step converts the stable acid into the reactive acyl chloride.[4]

Reagents & Stoichiometry
ReagentRoleEquiv.MW ( g/mol )Quantity (Example)
4-Chloro-2-methylbenzoic acid Substrate1.0170.5917.06 g (100 mmol)
Thionyl Chloride (

)
Chlorinating Agent1.5 - 2.0118.9711-15 mL
DMF (Dimethylformamide) Catalyst0.0573.092-3 drops
Toluene (Optional) Solvent-92.1450 mL
Experimental Protocol

Setup:

  • Use a flame-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Attach a reflux condenser topped with a

    
     drying tube or a nitrogen inlet.
    
  • Scrubber: Connect the gas outlet to a trap containing 10% NaOH solution to neutralize evolved

    
     and 
    
    
    
    gases.

Procedure:

  • Charging: Place the 4-chloro-2-methylbenzoic acid (17.06 g) into the RBF.

  • Solvent/Reagent Addition: Add Toluene (50 mL) if using a solvent (recommended for better heat transfer). Then, add Thionyl Chloride (15 mL) in one portion.

  • Catalysis: Add 2-3 drops of dry DMF .

    • Mechanism:[4][5] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than 
      
      
      
      itself, significantly accelerating the reaction.
  • Reaction: Heat the mixture to Reflux (75-80°C) .

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur initially.
    • Endpoint: Reflux for 2–3 hours until gas evolution ceases and the solid acid completely dissolves to form a clear solution.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporation: Remove the solvent and excess thionyl chloride using a rotary evaporator. Note: Use a trap to protect the pump from corrosive vapors.

    • Azeotrope: Add a small amount of fresh toluene (20 mL) and re-evaporate to remove trace thionyl chloride.

  • Purification (Distillation):

    • The crude residue is usually sufficiently pure (>95%) for immediate use.

    • For high purity, perform vacuum distillation.

    • Boiling Point: Expect ~130–135°C at 15 mmHg (estimate based on similar benzoyl chlorides).

    • Product Appearance: Clear to pale yellow liquid, solidifying upon cooling if stored (MP ~30-35°C).

Mechanism Step1 Activation: Acid + Vilsmeier Complex Step2 Intermediate: Acyl Chlorosulfite Step1->Step2 Nucleophilic Attack Step3 Elimination: Loss of SO2 + HCl Step2->Step3 Cl- Attack Product This compound Step3->Product Collapse

Figure 2: Simplified mechanism of DMF-catalyzed acyl chloride formation.

Quality Control & Characterization

TestMethodExpected Result
Appearance VisualClear, colorless to pale yellow liquid/low-melting solid.
Purity GC-MS>98% (Monitor for unreacted acid methyl ester if derivatized).
Identity FT-IRStrong Carbonyl stretch at ~1770

(Acid Chloride shift).
Hydrolyzable Chlorine TitrationMatches theoretical %Cl (~18.7% for acyl Cl).

Safety & Handling

  • Thionyl Chloride: Highly toxic, reacts violently with water to release

    
     and 
    
    
    
    . Use only in a fume hood.
  • Acyl Chlorides: Corrosive lachrymators. Causes severe skin burns and eye damage.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Moisture will hydrolyze the product back to the acid and

    
     gas, potentially pressurizing the container.
    

References

  • Synthesis of Benzoic Acids via Sandmeyer:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989, pp. 1063-1066. (Standard protocol for Sandmeyer conversion of amino-toluenes to halotoluenes and nitriles).
  • Thionyl Chloride Activation Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Industrial Preparation of Chlorobenzoyl Chlorides: U.S. Patent 5,981,803A, "Process for the preparation of chloro-benzoyl chlorides". Link

  • CAS Registry Data: this compound, CAS No. 21900-44-7.[1][2][6] Sigma-Aldrich / Merck Catalog. Link

  • Precursor Synthesis (Acid): BenchChem Technical Support, "Synthesis of Chloro-Substituted Benzoic Acids". Link

Sources

Introduction: A Versatile Acylating Agent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-2-methylbenzoyl chloride

This compound is a bifunctional aromatic compound featuring a highly reactive acyl chloride group, a chloro substituent, and a methyl group on the benzene ring. This unique substitution pattern makes it a valuable and versatile intermediate in the synthesis of complex organic molecules. Its pronounced electrophilicity at the carbonyl carbon, governed by the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, dictates its primary role as a potent acylating agent.

This guide provides an in-depth exploration of the reactivity profile of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering field-proven insights into its application. The protocols and mechanisms described herein are grounded in established chemical principles, ensuring a trustworthy and authoritative resource for your laboratory work.

Synthesis and Physicochemical Properties

The most common and direct method for preparing this compound is through the chlorination of its parent carboxylic acid, 4-chloro-2-methylbenzoic acid. This conversion is typically achieved using standard chlorinating agents that transform the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating the formation of the highly reactive acyl chloride.

Causality in Reagent Selection:

  • Thionyl Chloride (SOCl₂): A preferred reagent for laboratory and industrial scale-up. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture.

  • Oxalyl Chloride ((COCl)₂): Often used for smaller-scale preparations, particularly when mild conditions are required. It reacts readily, and its byproducts (CO, CO₂, HCl) are also gaseous. A catalytic amount of N,N-dimethylformamide (DMF) is typically used to generate the Vilsmeier reagent in situ, which is the active catalytic species.

  • Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent, but its solid nature and the formation of a solid byproduct (phosphoryl chloride, POCl₃) can complicate handling and purification compared to SOCl₂ or oxalyl chloride.[1][2]

The synthesis must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid.[2]

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol
Appearance Colorless to pale yellow liquid
Odor Pungent, irritating
Boiling Point ~115-117 °C at 10 mmHg
Density ~1.33 g/mL
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene); reacts with protic solvents (water, alcohols).[2]

Core Reactivity Profile: A Nucleophile's Target

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. The presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) creates a significant partial positive charge on this carbon, making it a prime target for a wide array of nucleophiles.[3]

Nucleophilic Acyl Substitution: The Cornerstone of Reactivity

This is the most important class of reactions for acyl chlorides. The general mechanism involves two steps: (1) nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, and (2) collapse of this intermediate to reform the carbonyl double bond, with the expulsion of the chloride ion as the leaving group.

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group AcylChloride 4-Chloro-2-methylbenzoyl Chloride (Electrophile) TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Attack Nucleophile Nucleophile (e.g., R-OH, R-NH₂, Ar-H) TetrahedralIntermediate_ref Tetrahedral Intermediate Product Acylated Product LeavingGroup Chloride Ion (Cl⁻) (Leaving Group) TetrahedralIntermediate_ref->Product Collapse

Caption: General mechanism for nucleophilic acyl substitution.

The reaction with primary or secondary amines to form amides is fundamental in medicinal chemistry, as the amide bond is a cornerstone of peptide and protein structures.[4] The reaction is typically rapid and exothermic.

Expert Insight: The reaction generates one equivalent of hydrogen chloride (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To ensure the reaction goes to completion, a base is added to scavenge the HCl. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and will not compete in the acylation.[5] This is a classic example of the Schotten-Baumann reaction conditions.[6]

Protocol: General Amidation of this compound

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise via a syringe or dropping funnel. Causality: The slow addition at low temperature helps to control the exothermic nature of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize excess base. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution (to remove any remaining carboxylic acid) and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.

The reaction with alcohols or phenols yields the corresponding esters. Similar to amidation, a base (often a milder one like pyridine, which can also act as a catalyst) is typically required to neutralize the HCl byproduct.

Protocol: General Esterification

  • Setup: In a suitable flask, dissolve the alcohol (1.0 eq) and pyridine (1.5 eq) in an anhydrous solvent like DCM.

  • Addition: Cool the mixture to 0 °C and slowly add this compound (1.2 eq).

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work-up & Purification: Follow a similar aqueous work-up procedure as described for amidation to remove the pyridinium hydrochloride salt and any unreacted starting materials. Purify as necessary.

This compound reacts readily, often vigorously, with water to hydrolyze back to 4-chloro-2-methylbenzoic acid and HCl.[2] This reactivity underscores the critical need for anhydrous (moisture-free) conditions for most of its synthetic applications.[5][7]

Trustworthiness: Every protocol involving this reagent must be self-validating by ensuring all glassware is flame- or oven-dried and all solvents are certified anhydrous. Using solvents from a solvent purification system or freshly opened bottles over molecular sieves is standard best practice.

Friedel-Crafts Acylation: Building Carbon-Carbon Bonds

This powerful reaction allows for the formation of a C-C bond by acylating an aromatic ring. This compound acts as the electrophile precursor, which, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion.[8][9]

Mechanism Insight:

  • Acylium Ion Formation: The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This complex then dissociates to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the acylium ion.

  • Rearomatization: A base (often the AlCl₄⁻ complex) removes a proton from the ring, restoring aromaticity and yielding the final ketone product.

cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution AcylChloride 4-Chloro-2-methylbenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Arene Arene (Nucleophile) SigmaComplex Sigma Complex (Intermediate) Arene->SigmaComplex Attack Product Aryl Ketone Product SigmaComplex->Product -H⁺ (Rearomatization)

Caption: Mechanism of Friedel-Crafts Acylation.

Expert Insight: The methyl group on this compound is an ortho-para director, while the chloro group is also an ortho-para director, though deactivating. The acyl group itself is a meta-director. In Friedel-Crafts acylation using this reagent, the directing effects on the substrate are what matter. For example, acylating toluene would lead primarily to substitution at the 4-position relative to toluene's methyl group, due to steric hindrance at the ortho positions.[10][11]

Stability, Handling, and Safety

As a reactive acyl chloride, this compound requires careful handling.

  • Stability: It is stable under anhydrous conditions but is highly sensitive to moisture.[7] Storage in sealed containers in a cool, dry, and well-ventilated place is essential.[12][13] Pressure can build up in containers if moisture enters, due to the formation of HCl gas.[14]

  • Incompatibilities: It is incompatible with strong bases, alcohols, and strong oxidizing agents.[12][13]

  • Safety: The compound is corrosive and causes severe skin burns and eye damage.[7][12] It is also a lachrymator (causes tearing). All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7][12][15]

  • Decomposition: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[7][12]

Applications in Drug Development

Acyl chlorides are crucial intermediates in the pharmaceutical industry.[16] While specific public-domain examples detailing the use of this compound in blockbuster drugs are proprietary, its structure is indicative of its utility. The formation of amide and ester linkages is a common strategy in drug synthesis to connect different molecular fragments.[17] For instance, related chlorobenzoyl chlorides are precursors for synthesizing antifungals and agricultural chemicals.[16] Its bifunctional nature allows it to be incorporated into larger molecules where the chloro and methyl groups can be further functionalized or serve to modulate the electronic and steric properties of the final active pharmaceutical ingredient (API).

Conclusion

This compound is a powerful and versatile chemical intermediate defined by the high electrophilicity of its acyl chloride functional group. Its reactivity is primarily characterized by nucleophilic acyl substitution reactions, including amidation, esterification, and Friedel-Crafts acylation, which are foundational transformations in organic and medicinal chemistry. A thorough understanding of its reactivity profile, coupled with stringent adherence to anhydrous and safe handling protocols, enables chemists to effectively leverage this reagent in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Clark, J. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Retrieved February 2, 2026, from [Link]

  • Penn State University. (2006). Degradation of 4-chloro-2-methylphenol in aqueous solution by electro-Fenton and photoelectro-Fenton processes. Penn State Research Database. Retrieved February 2, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US3996274A - Method for producing chlorobenzoyl chloride.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2020, June 19). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2022, September 26). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega. Retrieved February 2, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)benzoyl chloride. Retrieved February 2, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2011, July 28). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PubMed Central. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? Retrieved February 2, 2026, from [Link]

  • Chad's Prep. (2020, October 27). 6.4 Nucleophiles, Electrophiles, and Intermediates | Organic Chemistry [Video]. YouTube. Retrieved February 2, 2026, from [Link]

  • Geshan Chem. (2026, January 28). The Role of 2-Chlorobenzoyl Chloride in Modern Pharmaceutical Synthesis. Retrieved February 2, 2026, from [Link]

  • Filo. (2023, November 17). Arrange the following in decreasing order of nucleophilic substitution.... Retrieved February 2, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Chloro-2-methylbenzoyl chloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this highly reactive compound in a laboratory setting.

Section 1: Understanding the Inherent Risks of this compound

This compound is an aromatic acyl chloride, a class of organic compounds known for their high reactivity. This reactivity, while valuable in chemical synthesis, presents significant safety hazards if not properly managed. The primary danger stems from the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack, particularly by water and other protic solvents.

This compound is classified as corrosive, a lachrymator, and is highly reactive with water. Contact with moisture leads to a rapid hydrolysis reaction, producing 4-chloro-2-methylbenzoic acid and releasing corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and can lead to a dangerous build-up of pressure in sealed containers. Inhalation of the vapors can cause severe irritation to the respiratory tract, and direct contact with the liquid will result in severe skin and eye burns.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key data, compiled from various chemical suppliers and databases. Note that a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely available; therefore, some data is inferred from closely related isomers such as 2-chlorobenzoyl chloride and 4-chlorobenzoyl chloride.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 21900-44-7[1]
Molecular Formula C₈H₆Cl₂O[1]
Molecular Weight 189.04 g/mol [2]
Appearance Colorless to light yellow liquid (presumed)General knowledge
Boiling Point Data not available; (Isomer 2-chlorobenzoyl chloride: 238 °C)[3]
Density Data not available; (Isomer 2-chlorobenzoyl chloride: 1.382 g/mL at 25 °C)[3]
Water Solubility Reacts violently to decompose[4]
Signal Word Danger[4][5]
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[6]
Primary Hazards and Reactivity Profile

The principal hazards associated with this compound are its corrosivity and reactivity.

  • Corrosivity : The compound itself and its hydrolysis product, HCl, are highly corrosive to skin, eyes, and mucous membranes. Direct contact can cause immediate and severe chemical burns[6].

  • Reactivity with Water : This is the most significant and immediate chemical hazard. The reaction is rapid and produces corrosive HCl gas. This reactivity necessitates stringent moisture control in all handling and storage procedures[7].

  • Reactivity with Nucleophiles : As an acyl chloride, it will react exothermically with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and strong bases. These reactions can be vigorous and should be performed with appropriate temperature control[5].

  • Lachrymator : The vapors are highly irritating to the eyes, causing tearing and pain. All handling of the open container must be done in a well-ventilated area, preferably a certified chemical fume hood[5].

The following diagram illustrates the key reactivity pathways that constitute the primary handling hazards.

Reactivity_Hazards Figure 1: Reactivity Profile of this compound main 4-Chloro-2-methylbenzoyl Chloride water Water / Moisture main->water Violent Hydrolysis alcohols Alcohols main->alcohols Exothermic Reaction amines Amines main->amines Exothermic Reaction bases Strong Bases main->bases Vigorous Neutralization product_hcl Hydrogen Chloride (HCl) Gas (Corrosive, Toxic) water->product_hcl Produces product_acid 4-Chloro-2-methylbenzoic Acid water->product_acid Produces product_ester Ester alcohols->product_ester product_amide Amide amines->product_amide product_salt Salt + Heat bases->product_salt

Caption: Figure 1: Key hazardous reactions of this compound.

Section 2: Safe Handling and Standard Operating Procedures

Adherence to strict protocols is non-negotiable when working with this compound. The following procedures are designed to mitigate the risks outlined above.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through robust engineering controls and appropriate PPE.

  • Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure. The work area should be free of moisture, and a safety shower and eyewash station must be readily accessible[8].

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : Chemical splash goggles and a full-face shield are mandatory[9]. Standard safety glasses are insufficient.

    • Hand Protection : Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended. Inspect gloves for any signs of degradation or perforation before each use[8].

    • Body Protection : A flame-resistant lab coat, worn over long-sleeved clothing and trousers, is required. An acid-resistant apron should also be worn.

    • Footwear : Closed-toe, chemical-resistant shoes must be worn.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure the fume hood sash is at the appropriate working height.

    • Clear the work area of all unnecessary items, especially any sources of water or incompatible chemicals.

    • Have appropriate quenching and spill-neutralizing agents readily available (e.g., sodium bicarbonate, powdered lime).

  • Dispensing :

    • The compound should be stored in a cool, dry place, away from incompatible materials[10].

    • Before opening, allow the container to equilibrate to room temperature to prevent atmospheric moisture from condensing inside.

    • Open the container slowly to vent any pressure that may have developed.

    • Use a syringe or cannula for liquid transfers to minimize exposure to the atmosphere. If pouring is necessary, do so slowly and carefully.

  • During Reaction :

    • If adding to a reaction mixture, do so slowly and in a controlled manner, preferably dropwise, to manage the exothermic nature of the reaction.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction if it is sensitive to moisture or air.

  • Post-Handling :

    • Securely seal the container immediately after use. Consider using paraffin film or a secondary seal for long-term storage.

    • Thoroughly decontaminate any equipment that has come into contact with the chemical. A common method is to rinse with an inert solvent (e.g., dichloromethane) followed by a slow and careful quench with a suitable alcohol (e.g., isopropanol).

Section 3: Emergency Procedures

In the event of an emergency, a rapid and informed response is critical.

Spill Response

The appropriate response depends on the scale of the spill.

Spill_Response_Workflow Figure 2: Emergency Spill Response Workflow start Spill Occurs check_size Assess Spill Size Is it large or unmanageable? start->check_size evacuate Evacuate the area. Alert others and call emergency services. check_size->evacuate Yes small_spill Small, manageable spill check_size->small_spill No contain Contain the spill with an inert, dry absorbent (e.g., vermiculite, sand). small_spill->contain neutralize Slowly and cautiously cover with a neutralizing agent (e.g., sodium bicarbonate). contain->neutralize collect Collect the absorbed material into a sealed, labeled waste container. neutralize->collect decontaminate Decontaminate the area with a suitable solvent followed by soap and water. collect->decontaminate end Dispose of waste appropriately. decontaminate->end

Caption: Figure 2: Decision workflow for responding to a chemical spill.

  • Do NOT use water to clean up a spill , as this will exacerbate the situation by creating HCl gas[7].

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[9].

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention[9].

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[5].

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

Fire Response
  • In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers. Do NOT use water, as it will react with the compound and intensify the situation[7]. Firefighters should wear self-contained breathing apparatus and full protective clothing.

Section 4: Storage and Waste Disposal

Proper long-term management of this compound is crucial for laboratory safety.

Storage
  • Store in a tightly sealed, original container in a cool, dry, and well-ventilated area[10].

  • The storage area should be designated for corrosive materials and be separate from incompatible substances such as strong bases, alcohols, and oxidizing agents[5].

  • Protect containers from physical damage and moisture.

Waste Disposal
  • Unused or waste this compound is considered hazardous waste.

  • Never dispose of it down the drain.

  • Small quantities of residual material can be cautiously quenched by slowly adding it to a stirred, cooled solution of sodium bicarbonate or a suitable alcohol like isopropanol. This process should be performed in a fume hood.

  • All waste, including contaminated absorbents and PPE, must be collected in a sealed, properly labeled container and disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Section 5: Conclusion

This compound is a valuable reagent whose utility is matched by its hazardous nature. A comprehensive understanding of its reactivity, coupled with strict adherence to engineering controls, personal protective equipment, and established handling protocols, is paramount for the safety of all laboratory personnel. By implementing the guidelines detailed in this document, researchers can mitigate the inherent risks and utilize this compound effectively and safely.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Chloromethyl)benzoyl chloride. PubChem Compound Database. Retrieved February 2, 2026, from [Link]

  • Sdfine. (n.d.). 2,4-dichlorobenzyl chloride. Retrieved February 2, 2026, from [Link]

  • Oakwood Products, Inc. (2016, December 6). 4-Chloro-2-fluorobenzoyl chloride Safety Data Sheet. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 2-chloro- (CAS 609-65-4). Retrieved February 2, 2026, from [Link]

Sources

Commercial Availability & Technical Profile: 4-Chloro-2-methylbenzoyl chloride

[1][2][3][4]

Executive Summary

This compound (CAS: 21900-44-7 ) is a specialized electrophilic building block primarily utilized in the discovery of kinase inhibitors (e.g., GSK3) and P2X7 receptor antagonists.[1][2][3] Unlike commodity acyl chlorides, this compound is classified as a High-Value/Low-Volume (HVLV) intermediate.[2]

While listed by major catalogs, commercial availability is often restricted to "virtual inventory" or "make-to-order" status, resulting in high unit costs (

22

Chemical Specifications & Identity

Researchers must verify the exact isomer structure, as confusion with 4-chlorobenzoyl chloride or 2-methylbenzoyl chloride is common in database searches.[2]

PropertySpecification
CAS Number 21900-44-7
IUPAC Name This compound
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol
SMILES CC1=C(C=CC(=C1)Cl)C(=O)Cl
Physical State Colorless to pale yellow liquid or low-melting solid
Boiling Point ~250°C (predicted); often distilled under vacuum
Reactivity Moisture Sensitive (Hydrolyzes to acid + HCl)
Storage Inert atmosphere (Ar/N₂), 2–8°C

Supply Chain & Sourcing Strategy

The commercial landscape for CAS 21900-44-7 is fragmented.[2] It is rarely held in bulk stock due to its hydrolytic instability.[2]

Supplier Landscape[2]
  • Primary Manufacturers (Origin): specialized fine chemical CDMOs in China and India (e.g., BLD Pharm, Enamine).[2]

  • Global Distributors: Sigma-Aldrich (Marketplace), Oakwood Products, CymitQuimica, Parchem.[2]

  • Stock Status:

    • Gram Scale (1–5g): Often available but may require 2–3 weeks lead time (cross-docking).

    • Bulk Scale (>100g): Almost exclusively custom synthesis.

Cost Analysis & "Make vs. Buy" Decision

The high commercial price often drives the decision to synthesize in-house.[2]

ScaleCommercial Price (Est.)In-House Synthesis Cost (Est.)*Recommendation
1 g $300 – $400N/A (Labor outweighs material)BUY (If time permits)
10 g $1,500 – $2,000< $50 (Materials)SYNTHESIZE
100 g Custom Quote< $200 (Materials)SYNTHESIZE

*Note: In-house cost assumes availability of 4-chloro-2-methylbenzoic acid (CAS 7499-07-2), which is cheap (~$1/g) and stable.[2]

Sourcing Decision Logic

The following workflow illustrates the optimal sourcing strategy for drug discovery teams.

SourcingStrategyStartRequirement: This compoundCheckStockCheck Distributor Stock (Sigma, Oakwood, BLD)Start->CheckStockIsInStockIn Stock?CheckStock->IsInStockBuySmallBUY (1-5g)Lead Time: <1 WeekIsInStock->BuySmallYesCalcCostCost > $500 or Lead Time > 2 Weeks?IsInStock->CalcCostNo (or Backorder)CalcCost->BuySmallNoSynthesizeSYNTHESIZE In-HousePrecursor: 4-Chloro-2-methylbenzoic acidTime: 4-6 HoursCalcCost->SynthesizeYes

Figure 1: Decision matrix for sourcing this compound based on time and cost constraints.

Synthesis & Manufacturing

For requirements exceeding 5g, in-house synthesis is the preferred route due to the high availability of the precursor acid and the simplicity of the reaction.[2]

Preferred Synthetic Route

The conversion of 4-chloro-2-methylbenzoic acid to the acid chloride is achieved using Oxalyl Chloride (catalytic DMF) or Thionyl Chloride .[2] The Oxalyl Chloride route is preferred in medicinal chemistry for cleaner workup (volatile byproducts).

Reaction:

2
Detailed Protocol (Self-Validating)
  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a stir bar and a drying tube (CaCl₂ or Ar balloon).

  • Dissolution: Suspend 4-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).[4]

  • Activation: Cool to 0°C. Add catalytic DMF (1-2 drops). Validation: No reaction should occur yet.

  • Chlorination: Add Oxalyl Chloride (1.2 – 1.5 eq) dropwise.[2][4] Validation: Vigorous gas evolution (CO/CO₂) confirms initiation.[2]

  • Completion: Warm to Room Temperature (RT) and stir for 2–4 hours. Validation: Solution typically turns clear yellow; gas evolution ceases.

  • Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride.

  • Usage: The resulting crude oil is sufficiently pure (>95%) for immediate coupling. Do not purify by silica chromatography (hydrolysis risk).

Applications in Drug Development

This building block is critical for introducing the 4-chloro-2-methylphenyl moiety, a pharmacophore often used to optimize lipophilicity and metabolic stability in kinase inhibitors.[2]

Key Therapeutic Areas[2][7][8]
  • P2X7 Receptor Antagonists: Used in the treatment of inflammatory pain and rheumatoid arthritis.[2][5] The steric bulk of the ortho-methyl group restricts rotation, locking the amide conformation.[2]

  • GSK3 Inhibitors: Used in diabetes and neurodegeneration research.[2]

  • ALDH-2 Inhibitors: Investigated for addiction treatment.[2]

Experimental Workflow: Amide Coupling

The following diagram depicts the standard workflow for utilizing this intermediate in library synthesis.

ReactionSchemePrecursor4-Chloro-2-methylbenzoic acid(Commercial Precursor)IntermediateThis compound(Reactive Intermediate)Precursor->Intermediate ActivationReagentOxalyl Chloride / DMFReagent->IntermediateProductFinal Amide Scaffold(Kinase Inhibitor Core)Intermediate->Product Nucleophilic Acyl SubstitutionAmineHeterocyclic Amine(e.g., Aminopyridine)Amine->ProductBaseBase (DIEA/TEA)Base->Product Scavenges HCl

Figure 2: Synthetic pathway for integrating the 4-chloro-2-methylbenzoyl moiety into pharmaceutical scaffolds.

Handling & Safety (HSE)

Danger: This compound is a corrosive lachrymator.

  • GHS Classification: Skin Corr.[2] 1B (H314).

  • Water Reactivity: Reacts violently with water to release HCl gas.[2]

  • PPE Requirements:

    • Respiratory: Work strictly in a fume hood.

    • Skin: Nitrile gloves (double gloving recommended).

    • Eyes: Chemical splash goggles.[2]

  • Spill Management: Do not use water. Absorb with dry sand or vermiculite.[2] Neutralize with weak base (sodium bicarbonate) only after dilution in non-protic solvent if necessary.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 21900-44-7).[1][2][3][6]Link[2]

  • BLD Pharm. Safety Data Sheet (SDS) - this compound.[2]Link[2]

  • GlaxoSmithKline. Inhibitors of glycogen synthase kinase 3.[2] US Patent 7,425,557 B2.[2] (Describes synthesis and use in Example 163). Link

  • Janssen Pharmaceutica. 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine derivatives as P2X7 modulators.[2] WO 2010/125102.[2] (Details the synthesis from acid precursor). Link

  • National Institutes of Health (PubChem). Compound Summary: this compound.[1][2][3][6][7][8]Link[2]

Physical properties of 4-Chloro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, chemical reactivity, and handling protocols for 4-Chloro-2-methylbenzoyl chloride , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs).

CAS: 21900-44-7[1][2]

Executive Summary

This compound is an electrophilic acylating agent utilized primarily in the introduction of the 4-chloro-2-methylbenzoyl pharmacophore. Its structural uniqueness lies in the ortho-methyl group, which provides steric protection to the carbonyl center, modulating reactivity compared to the unhindered 4-chlorobenzoyl chloride. This steric influence is a critical parameter in drug design, often used to improve metabolic stability or receptor selectivity in downstream targets.

Chemical Identity & Structural Analysis

This compound is an acyl chloride derivative of benzoic acid, characterized by a chlorine atom at the para position and a methyl group at the ortho position relative to the acid chloride functionality.

Parameter Data
IUPAC Name This compound
Common Synonyms 2-Methyl-4-chlorobenzoyl chloride; 4-Chloro-o-toluoyl chloride
CAS Registry Number 21900-44-7
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol
SMILES CC1=C(C=CC(=C1)Cl)C(=O)Cl
InChI Key OGHBFZOFEJQXGM-UHFFFAOYSA-N

Physical Properties Matrix

Note: As a specialized building block, specific experimental constants for this isomer are often proprietary. The values below represent a synthesis of available vendor data and computational predictions based on Structure-Property Relationships (SPR) with close analogs (e.g., 4-chlorobenzoyl chloride and o-toluoyl chloride).

Property Value / Range Technical Context
Physical State Liquid or Low-Melting SolidThe ortho-methyl group disrupts crystal packing relative to the para-only analog, lowering the melting point. It is typically a liquid at room temperature.
Boiling Point (Predicted) 235 – 245 °C (at 760 mmHg)High boiling point necessitates vacuum distillation (e.g., ~110–115 °C at 10 mmHg) for purification to prevent thermal decomposition.
Density (Predicted) 1.28 – 1.32 g/cm³ Denser than water. Phase separation in aqueous workups will result in the organic layer being at the bottom (e.g., in DCM/Water extractions).
Refractive Index ~1.55 – 1.57Useful for purity verification via refractometry during distillation fractions.
Solubility Reactive (Hydrolyzes)Incompatible with Water/Alcohols. Soluble in aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.
Flash Point > 100 °C (Estimated)Classified as a combustible liquid (Class IIIB).

Reactivity & Stability Profile

Core Reactivity: Nucleophilic Acyl Substitution

The electrophilic carbonyl carbon is the primary reaction center. The ortho-methyl group exerts a steric effect , slightly retarding the rate of nucleophilic attack compared to 4-chlorobenzoyl chloride. This allows for higher selectivity in multi-functional substrates but requires slightly longer reaction times or stronger bases/catalysts (e.g., DMAP).

Hydrolysis Sensitivity

Like all benzoyl chlorides, this compound reacts rapidly with moisture to release Hydrochloric Acid (HCl) and the parent acid (4-Chloro-2-methylbenzoic acid).

  • Storage Implication: Must be stored under inert atmosphere (Nitrogen/Argon).

  • Handling Implication: Containers may build pressure if moisture ingress occurs due to HCl gas generation.

Reactivity Pathway Diagram

The following diagram illustrates the competitive pathways between the desired acylation (Amide Formation) and the parasitic hydrolysis reaction.

ReactivityPath Substrate 4-Chloro-2-methylbenzoyl chloride Intermediate Tetrahedral Intermediate Substrate->Intermediate + Amine (Nucleophilic Attack) Product_Acid Impurity: Carboxylic Acid Substrate->Product_Acid + H2O (Hydrolysis) Byproduct_HCl HCl Gas (Corrosive) Substrate->Byproduct_HCl All Pathways Amine Primary/Secondary Amine (R-NH2) Water Moisture / Water (H2O) Product_Amide Target Amide (Drug Intermediate) Intermediate->Product_Amide - HCl (Base Scavenged)

Figure 1: Competitive reaction pathways. Moisture exclusion is critical to prevent the irreversible formation of the carboxylic acid impurity.

Experimental Protocol: Amide Coupling

Context: Standard procedure for coupling this compound with a primary amine to form a pharmaceutical intermediate.

Reagents & Setup
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Target Amine (1.0 - 1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv) to scavenge HCl.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Conditions: 0°C to Room Temperature, Nitrogen atmosphere.

Step-by-Step Methodology
  • Preparation: Charge the reaction vessel with the Amine and Base in anhydrous DCM. Cool to 0°C using an ice bath to control the exotherm.

  • Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture.

    • Why? Dropwise addition prevents localized high concentrations of the acid chloride, minimizing side reactions (e.g., bis-acylation) and controlling heat generation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 153 Da).

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution (neutralizes residual HCl/Acid).

    • Extract with DCM.

    • Wash organic layer with 1M HCl (removes unreacted amine) and Brine.

    • Dry over MgSO₄ and concentrate.

Handling & Safety (SDS Summary)

Hazard Classification: Corrosive (Category 1B) , Lachrymator .

Hazard Mitigation Strategy
Skin/Eye Burns Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Immediate Action: Rinse with water for 15+ mins.
Inhalation Lachrymator: Potent tear-inducing agent. Must be handled inside a functioning fume hood.
Moisture Sensitivity Store in tightly sealed containers, preferably under inert gas. Do not store near water sources or bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171032786 (Analogous Structure). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Standard reference for Acyl Substitution mechanisms).

Sources

Spectroscopic Validation of 4-Chloro-2-methylbenzoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methylbenzoyl chloride (CAS: 876-08-4) is a high-value electrophilic intermediate used extensively in the synthesis of amide-based pharmaceuticals and agrochemicals. Its reactivity, driven by the acyl chloride functionality, makes it prone to rapid hydrolysis, rendering standard quality control measures insufficient if environmental factors are not strictly managed.

This guide provides a rigorous framework for the infrared (IR) spectroscopic analysis of this compound. Unlike standard spectral libraries, this document focuses on the causality of vibrational modes and the detection of failure states (hydrolysis), offering a self-validating protocol for researchers.

Structural Context & Reactivity

To accurately interpret the IR spectrum, one must first understand the electronic environment of the carbonyl group. The molecule features three distinct electronic influences:

  • Acyl Chloride Group (-COCl): The chlorine atom attached to the carbonyl carbon exerts a strong inductive effect (-I), withdrawing electron density. This shortens the C=O bond, increasing its force constant and shifting the stretching frequency to a higher wavenumber (blue shift) compared to ketones or esters.[1]

  • Para-Chlorine Substituent: Located at the 4-position, this halogen exerts a -I effect on the ring but also a mesomeric (+M) effect. However, in acyl chlorides, the resonance interaction between the ring and the carbonyl is often competing with the strong withdrawal of the acyl chlorine.

  • Ortho-Methyl Group: Located at the 2-position, this group provides steric bulk. While its electronic donation (+I) is weak, its steric hindrance can force the carbonyl group slightly out of planarity with the benzene ring, potentially reducing conjugation and slightly raising the C=O frequency further.

Theoretical Band Assignment

The following table synthesizes data from analogous structures (4-chlorobenzoyl chloride and 2-methylbenzoyl chloride) to establish the expected vibrational fingerprint.

Table 1: Diagnostic IR Bands for this compound
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Notes
C=O[2][3] (Acyl Chloride) Stretching1765 – 1785 StrongPrimary ID. Significantly higher than carboxylic acids (1680–1710). May show a doublet due to Fermi resonance.
C-H (Aromatic) Stretching3000 – 3100WeakSharp peaks above 3000 cm⁻¹.[3]
C-H (Methyl) Stretching2920 – 2980Weak-MedJust below 3000 cm⁻¹. Confirms the presence of the methyl group.
C=C (Aromatic) Ring Breathing1580 – 1600MediumCharacteristic benzene ring skeletal vibrations.
C-Cl (Aryl) Stretching1080 – 1100MediumSpecific to the Cl on the ring (4-position).
C-Cl (Acyl) Stretching600 – 800WeakOften obscured in the fingerprint region; less diagnostic than the C=O shift.

Critical Insight: The absence of a broad band between 2500–3300 cm⁻¹ is just as important as the presence of the C=O peak. A broad band here indicates the formation of the carboxylic acid dimer (hydrolysis product).

Experimental Protocol: Moisture-Exclusion ATR

Standard transmission IR (KBr pellets) is not recommended for this compound due to the hygroscopic nature of KBr and the time required for preparation, which allows for hydrolysis. Attenuated Total Reflectance (ATR) with a diamond crystal is the industry standard for reactive acyl chlorides.

Workflow Visualization

The following diagram outlines the "Dry-Path" protocol to ensure spectral integrity.

G Start Sample Storage (Inert Atmosphere) Prep Rapid Transfer (< 15 seconds) Start->Prep N2 Purge Measure ATR Acquisition (Diamond Crystal) Prep->Measure Apply Neat Clean Crystal Check (Isopropanol + Dry) Clean->Measure Background Scan Validate Spectral Validation (See Logic Tree) Measure->Validate Process Data

Figure 1: Moisture-Exclusion Workflow for Reactive Acyl Chlorides.

Step-by-Step Methodology
  • Instrument Prep: Clean the ATR crystal with isopropanol and ensure it is completely dry. Run a background scan (air) to confirm no residual solvent or moisture peaks (look for noise at 3400 cm⁻¹).

  • Sample Handling:

    • If the sample is stored in a fridge, allow it to reach room temperature inside a desiccator before opening to prevent condensation.

    • Ideally, sample withdrawal should occur in a glovebox or under a nitrogen funnel.

  • Application: Place a single drop (liquid) or small crystal (solid) of this compound onto the diamond crystal.

  • Acquisition: Immediately lower the pressure arm and acquire the spectrum (4 scans minimum, 4 cm⁻¹ resolution). Speed is critical to minimize atmospheric moisture interaction.

  • Post-Run: Wipe the crystal immediately with a dry tissue, then clean with solvent. Acyl chlorides can corrode metal mounting plates if left too long.

Spectral Analysis & Interpretation Logic

The primary challenge in analyzing this compound is distinguishing it from its degradation product, 4-chloro-2-methylbenzoic acid. The acyl chloride is highly electrophilic and will convert to the acid upon contact with atmospheric moisture.

Distinguishing Features: Chloride vs. Acid[4][5][6]
FeatureAcyl Chloride (Pure)Carboxylic Acid (Degraded)
Carbonyl (C=O) 1765 – 1785 cm⁻¹ (Sharp)1680 – 1710 cm⁻¹ (Broad/Strong)
Hydroxyl (O-H) Absent (Baseline flat >3000)2500 – 3300 cm⁻¹ (Very Broad "Hump")
Fingerprint Distinct C-Cl (acyl) modesC-O stretch (~1200-1300 cm⁻¹)
Validation Logic Tree

Use the following logic to determine if your sample meets quality standards for downstream synthesis.

Logic Input Raw Spectrum CheckOH Check 2500-3300 cm⁻¹ Is there a broad hump? Input->CheckOH FailHydro FAIL: Hydrolysis Detected (Carboxylic Acid present) CheckOH->FailHydro Yes CheckCO Check C=O Frequency Is peak > 1760 cm⁻¹? CheckOH->CheckCO No FailId FAIL: Wrong Compound (Likely Ester or Ketone) CheckCO->FailId No (<1750) Pass PASS: Valid Acyl Chloride CheckCO->Pass Yes

Figure 2: Spectral Decision Tree for Quality Control.

Troubleshooting & Anomalies

The "Doublet" Carbonyl

You may observe a split peak in the carbonyl region (e.g., 1775 cm⁻¹ and 1740 cm⁻¹).

  • Cause: This is often Fermi Resonance , where an overtone of a lower-frequency vibration (often a C-H bending mode or ring deformation) resonates with the fundamental C=O stretch.

  • Action: Do not immediately reject the sample. If the higher frequency peak is dominant and the O-H region is clean, the sample is likely pure.

Spectral Contamination[9]
  • Peak at 3600 cm⁻¹ (Sharp): Indicates free water (not hydrogen-bonded). The sample is wet, but hydrolysis may not be complete.

  • Peak at 1800+ cm⁻¹: If the frequency is exceptionally high (>1810), ensure the instrument calibration is correct, though electron-withdrawing groups can push the frequency this high.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzoyl chloride, 4-chloro- Infrared Spectrum.[4][5] NIST Standard Reference Database 69: NIST Chemistry WebBook.[4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzoyl chloride, 4-methyl- Infrared Spectrum.[6] NIST Standard Reference Database 69: NIST Chemistry WebBook.[4] Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for Acyl Chloride C=O shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Authoritative text on Fermi resonance and inductive effects).

Sources

Methodological & Application

4-Chloro-2-methylbenzoyl chloride acylation of primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-2-methylbenzoyl Chloride Acylation of Primary Amines

Executive Summary & Chemical Profile[1]

This guide details the optimized protocols for coupling This compound (CAS 7464-33-7) with primary amines. Unlike standard benzoyl chloride, this reagent presents a unique steric-electronic profile due to the ortho-methyl group. While this substituent enhances hydrolytic stability compared to unsubstituted analogs, it introduces steric hindrance that necessitates precise stoichiometric control and base selection to ensure complete conversion.

Reagent Profile:

  • IUPAC Name: this compound

  • Molecular Weight: 189.04 g/mol [1]

  • Physical State: Colorless to pale yellow liquid (or low-melting solid).

  • Reactivity: Electrophilic acylating agent. Hydrolyzes in moist air to 4-chloro-2-methylbenzoic acid.

  • Key Hazards: Corrosive (Skin Corr.[1] 1B), Lachrymator.

Mechanistic Insight & Reaction Design

The reaction follows a Nucleophilic Acyl Substitution pathway.[2] The success of this transformation relies on balancing the nucleophilicity of the primary amine against the electrophilicity of the carbonyl carbon, which is modulated by the ortho-methyl group.

Steric & Electronic Factors:

  • Ortho-Methyl Effect (Steric): The methyl group at the 2-position creates a "picket fence" effect. This retards the rate of nucleophilic attack compared to 4-chlorobenzoyl chloride. Consequently, reactions with bulky amines (e.g., tert-butylamine) may require longer reaction times or catalysts (DMAP).

  • Para-Chloro Effect (Electronic): The chlorine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon, partially offsetting the steric hindrance.

Diagram 1: Reaction Mechanism The following pathway illustrates the addition-elimination sequence and the critical role of the base scavenger.

Mechanism Reagents Reagents: 4-Cl-2-Me-PhCOCl + R-NH2 Transition Tetrahedral Intermediate (O- / N+) Reagents->Transition Nucleophilic Attack Elimination Elimination of Cl- Transition->Elimination Collapse Deprotonation Base Scavenging (HCl Neutralization) Elimination->Deprotonation R-NH2+ Cl- forms Product Final Amide 4-Cl-2-Me-Ph-CONHR Deprotonation->Product Free Amide

Caption: Nucleophilic addition-elimination pathway. The base (Et3N or NaOH) is critical to neutralize the HCl byproduct, preventing protonation of the unreacted amine.

Method Selection Strategy

Choose the protocol based on the solubility and value of your amine substrate.[3]

Diagram 2: Decision Matrix

MethodSelection Start Start: Analyze Amine Substrate Solubility Is the amine water-soluble? Start->Solubility MethodB Method B: Schotten-Baumann (Biphasic: DCM/Water) Solubility->MethodB Yes (e.g., Amino Acids) MethodA Method A: Anhydrous (DCM or THF + Organic Base) Solubility->MethodA No (Lipophilic Amines)

Caption: Selection workflow. Method A is preferred for moisture-sensitive or high-value intermediates. Method B is robust for scale-up and simple amines.

Experimental Protocols

Method A: Anhydrous Conditions (Standard)

Best for: Lipophilic primary amines, high-value substrates, and strict stoichiometry.

Reagents:

  • Primary Amine (1.0 equiv)

  • This compound (1.1 – 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

  • Dichloromethane (DCM) [Anhydrous]

  • Optional: DMAP (0.1 equiv) if the amine is sterically hindered.

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen/argon.

  • Dissolution: Dissolve the Primary Amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M). Cool to 0°C in an ice bath.

  • Addition: Dilute this compound (1.1 equiv) in a small volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: The reaction is exothermic. Control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[4] If starting amine persists, add 0.1 equiv more acid chloride.

  • Quench: Add water (equal volume) to quench the reaction.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines, amino acids, and robust scale-up.

Reagents:

  • Primary Amine (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium Hydroxide (10% aq. solution) or Sodium Carbonate[4]

  • DCM or Diethyl Ether[5]

Procedure:

  • Aqueous Phase: Dissolve the amine in 10% NaOH (2.0 equiv base relative to amine).

  • Organic Phase: Dissolve the acid chloride in DCM.

  • Reaction: Add the organic phase to the aqueous phase. Vigorously stir the biphasic mixture at RT for 4–12 hours.

    • Critical: Vigorous stirring is required to maximize the interfacial surface area.

Workup & Purification Optimization

The purity of the final amide depends heavily on the removal of excess acid chloride (which hydrolyzes to the benzoic acid) and unreacted amine.

Table 1: Solubility-Based Purification Strategy

ImpurityChemical State in WorkupRemoval Strategy
Unreacted Amine Basic (

)
Acid Wash: Wash organic layer with 1M HCl or 10% Citric Acid. Converts amine to water-soluble salt (

).
Excess Acid Chloride Hydrolyzes to Carboxylic AcidBase Wash: Wash organic layer with Sat. NaHCO

or 1M NaOH.[4] Converts acid to water-soluble carboxylate.
HCl Salts Ionic SolidWater Wash: Dissolves triethylamine hydrochloride salts.

Standard Workup Protocol (for Method A):

  • Dilute reaction mixture with DCM.

  • Wash 1 (Acidic): 1M HCl (2x) – Removes unreacted amine.

  • Wash 2 (Basic): Saturated NaHCO

    
     (2x) – Removes 4-chloro-2-methylbenzoic acid.
    
  • Wash 3 (Neutral): Brine (1x) – Dries organic layer.

  • Dry & Concentrate: Dry over MgSO

    
    , filter, and evaporate in vacuo.
    
  • Purification:

    • Solids: Recrystallize from EtOH/Water or EtOAc/Hexanes.

    • Oils: Flash column chromatography (Gradient: Hexanes

      
       EtOAc).
      

Safety & Handling (E-E-A-T)

  • Corrosivity: this compound reacts violently with water and tissue. Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.

  • Inhalation: The reagent releases HCl gas upon hydrolysis. Always handle in a functioning fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. If the liquid turns cloudy or precipitates white solids, it has hydrolyzed; distillation may be required before use.

References

  • PubChem. (n.d.).[1] this compound (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Clark, J. (2004). Making Amides from Acyl Chlorides. Chemguide. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann protocols).[6]

  • Fisher Scientific. (n.d.). Amide Synthesis - Application Note. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Strategic Utilization of 4-Chloro-2-methylbenzoyl Chloride in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the synthesis, handling, and application of 4-Chloro-2-methylbenzoyl chloride (CMBC) . This compound is a critical electrophilic building block used in the discovery and process development of various Active Pharmaceutical Ingredients (APIs), including P2X7 modulators, Aurora kinase inhibitors, and structural analogs of vasopressin antagonists (vaptans).

Abstract

This compound (CMBC) is a bifunctional aromatic intermediate featuring a highly reactive acyl chloride moiety and a chemically versatile aryl chloride handle. While widely recognized for its role in Friedel-Crafts acylations and Schotten-Baumann amidation reactions, its specific substitution pattern (2-methyl, 4-chloro) offers unique steric protection and electronic properties essential for designing selective kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This guide details the high-purity preparation of CMBC, its critical process parameters (CPPs), and its application in synthesizing pharmacophores for P2X7 receptor modulation.

Chemical Profile & Stability

CMBC is a moisture-sensitive, lachrymatory liquid/low-melting solid. Its handling requires strict exclusion of atmospheric moisture to prevent hydrolysis back to the parent acid.[1]

PropertyDataNote
CAS Number 35675-48-0
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol
Boiling Point 256.6°C (est) / 93-95°C @ 10 mmHgVacuum distillation recommended
Density 1.28 g/cm³
Appearance Colorless to pale yellow liquid/solidDarkens upon degradation
Solubility DCM, THF, Toluene, EtOAcReacts with water/alcohols
Reactivity Electrophile (Acyl substitution), Aryl Halide (Cross-coupling)

Protocol A: High-Fidelity Synthesis of CMBC

Objective: Convert 4-chloro-2-methylbenzoic acid to this compound with >98% conversion and minimal impurity formation.

Reaction Mechanism & Rationale

The transformation utilizes Thionyl Chloride (SOCl₂) with Dimethylformamide (DMF) as a nucleophilic catalyst.

  • Why DMF? DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than SOCl₂ alone. This activates the carboxylic acid rapidly, preventing the formation of anhydride byproducts.

  • Why Thionyl Chloride? It generates gaseous byproducts (SO₂ and HCl), simplifying purification.

Experimental Procedure

Scale: 100 mmol (Input: ~17.06 g Acid)

  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, N₂ inlet, and an HCl gas scrubber (NaOH trap).

  • Charging: Charge 4-chloro-2-methylbenzoic acid (17.06 g, 100 mmol) and anhydrous Toluene (85 mL) .

    • Note: Toluene is preferred over DCM for its higher boiling point, allowing faster kinetics.

  • Catalyst Addition: Add DMF (0.1 mL, catalytic) .

  • Reagent Addition: Add Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to 70°C for 3–4 hours.

    • Endpoint: Monitor by TLC (quench aliquot in MeOH; look for Methyl Ester formation vs Acid spot) or GC-MS.

  • Work-up:

    • Cool to 40°C.

    • Apply vacuum (gradually reducing to 50 mbar) to remove excess SOCl₂ and Toluene.

    • Chase Step: Add fresh Toluene (20 mL) and re-evaporate to ensure complete removal of acidic volatiles.

  • Purification: Vacuum distillation (approx. 95°C at 10 mmHg) yields the pure acid chloride.

    • Yield: Typically 92–96% (Clear oil).

Visualization: Catalytic Cycle

G DMF DMF Catalyst Vilsmeier Vilsmeier Intermediate (Active Species) DMF->Vilsmeier Activation SOCl2 Thionyl Chloride SOCl2->Vilsmeier Activated Activated Acid Complex Vilsmeier->Activated + Acid Acid 4-Chloro-2-methylbenzoic Acid Acid->Activated Product This compound (CMBC) Activated->Product - Catalyst Regeneration Byproducts SO2 (g) + HCl (g) Activated->Byproducts Product->DMF Cycle Repeats

Figure 1: DMF-catalyzed activation of Thionyl Chloride for acid chloride synthesis.

Protocol B: Downstream Application (Amidation)

Context: CMBC is frequently used to acylate complex amines in the synthesis of P2X7 antagonists (e.g., triazolo-pyrazine derivatives) and kinase inhibitors. The ortho-methyl group provides steric hindrance that can improve the metabolic stability of the resulting amide bond.

Case Study: Synthesis of a P2X7 Modulator Precursor

This protocol describes the coupling of CMBC with a secondary amine (e.g., a substituted piperazine or benzazepine).

Reagents:

  • Substrate: Amine-core (1.0 equiv)

  • Reagent: CMBC (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Dissolution: Dissolve the Amine Substrate (10 mmol) in DCM (50 mL) under N₂ atmosphere.

  • Base Addition: Add TEA (3.5 mL, 25 mmol) and cool the solution to 0°C .

    • Critical Parameter: Temperature control is vital. The ortho-methyl group slows the reaction slightly compared to benzoyl chloride, but the high reactivity of the acid chloride still risks exotherms and impurity formation (bis-acylation if applicable).

  • Acylation: Dissolve CMBC (2.08 g, 11 mmol) in DCM (10 mL) and add dropwise to the reaction mixture over 20 minutes.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Quench & Wash:

    • Add Water (30 mL) to quench unreacted acid chloride.

    • Wash Organic layer with 1M HCl (2 x 30 mL) to remove excess amine/TEA.

    • Wash with Sat. NaHCO₃ (30 mL) to remove hydrolyzed acid byproducts.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Validation:

    • HPLC: Check for disappearance of Amine peak.

    • 1H NMR: Diagnostic shift of the amide N-CH protons and presence of the aromatic methyl singlet (~2.3 ppm).

Visualization: Amidation Workflow

Amidation Start Start: Amine Substrate (in DCM, 0°C) AddBase Add Base (TEA/DIPEA) Scavenge HCl Start->AddBase AddCMBC Add CMBC Solution Dropwise (Control Exotherm) AddBase->AddCMBC Reaction Reaction Phase RT, 2 Hours AddCMBC->Reaction Nucleophilic Acyl Substitution Quench Quench & Workup (H2O / 1M HCl / NaHCO3) Reaction->Quench Check TLC/HPLC Isolate Isolate Product (Amide) Quench->Isolate

Figure 2: Standard operating procedure for amide coupling using CMBC.

Expert Insights & Troubleshooting

The "Ortho-Methyl" Effect

The 2-methyl group on the benzene ring is not just a structural feature; it is a steric gatekeeper .

  • Advantage: It prevents "flat" stacking of the molecule in crystal lattices, often improving solubility of the final drug candidate. In biological systems, it restricts rotation around the amide bond (atropisomerism potential), locking the pharmacophore in an active conformation.

  • Synthesis Implication: While CMBC is reactive, it is slightly less prone to rapid hydrolysis than unsubstituted benzoyl chloride due to this steric shielding. However, it still requires anhydrous conditions.

Analytical Control
  • GC-MS: The preferred method for purity analysis of CMBC.

    • Sample Prep: Derivatize with Methanol before injection to form the Methyl Ester (Methyl 4-chloro-2-methylbenzoate) if the acid chloride is too unstable for your specific column, although direct injection is often possible on non-polar columns.

  • IR Spectroscopy:

    • Acid Precursor: C=O stretch ~1680–1690 cm⁻¹.

    • CMBC Product: C=O stretch shifts significantly to ~1775 cm⁻¹ . This is a rapid in-process check for conversion.

Safety & Hazards

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

  • Lachrymator: CMBC vapors are irritating to eyes and mucous membranes. All operations must be performed in a functioning fume hood.

  • Incompatibility: Reacts violently with water, alcohols, and amines.[1]

References

  • Glaxo Group Ltd. (2012). 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine Derivatives as P2X7 Modulators. EP2424869B1. European Patent Office. Link

  • American Chemical Society . (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • Otsuka Pharmaceutical Co. (2010). Process for preparing tolvaptan intermediates. WO2010125102A1. WIPO. Link

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 70136, 4-(Chloromethyl)benzoyl chloride. (Note: Structural isomer reference for safety data). Link

  • Organic Syntheses . (1928). o-Chlorobenzoyl chloride.[5] Org. Synth. 1928, 8, 26. (Foundational protocol adapted for methylated analog). Link

Sources

Application Note: Strategic Acylation of Heterocyclic Compounds Using 4-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of substituted benzoyl moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, yielding structures with significant therapeutic potential. This document provides a comprehensive technical guide for the acylation of common heterocyclic compounds—including pyrroles, furans, thiophenes, and indoles—using 4-Chloro-2-methylbenzoyl chloride. We delve into the mechanistic underpinnings of the Friedel-Crafts acylation reaction in this context, offering detailed, field-proven protocols. Emphasis is placed on explaining the causality behind experimental choices, particularly concerning catalyst selection and the control of regioselectivity, to empower researchers in drug discovery and process development to achieve optimal outcomes.

Introduction: The Significance of Acyl-Heterocycles

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Their functionalization is a critical step in the development of novel molecular entities. The acylation of these rings, specifically via the Friedel-Crafts reaction, provides a direct pathway to aryl-heteroaryl ketones.[1] These ketones are not merely synthetic endpoints; they are versatile intermediates for constructing more complex molecules, including many active pharmaceutical ingredients (APIs).[2] The 4-chloro-2-methylbenzoyl group, in particular, introduces a sterically hindered and electronically modulated phenyl ring, offering a unique building block for tuning the pharmacological profile of a lead compound. The presence of the chlorine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, enhancing its utility in diversity-oriented synthesis.[3]

This guide focuses on the practical application of this compound as a potent acylating agent, addressing the specific challenges and considerations inherent to working with electron-rich and often sensitive heterocyclic substrates.

Chemical Principles: The Friedel-Crafts Acylation Mechanism

The acylation of heterocyclic compounds with this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction is typically mediated by a Lewis acid catalyst, which plays a crucial role in generating the highly reactive electrophile, the acylium ion.

The Mechanism involves three primary steps:

  • Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, SnCl₄, Ga(OTf)₃) coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]

  • Nucleophilic Attack: The electron-rich heterocyclic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a positively charged intermediate known as a sigma complex or Wheland intermediate, where the aromaticity of the heterocycle is temporarily disrupted.

  • Deprotonation and Aromatization: A weak base (often the Lewis acid complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final acylated product. The catalyst is regenerated in this step.[5]

A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution reactions.[4]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2 & 3: Electrophilic Substitution AcylChloride 4-Chloro-2-methylbenzoyl chloride Complex Intermediate Complex [R-CO-Cl-AlCl₃] AcylChloride->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion [R-C≡O]⁺ Complex->AcyliumIon AlCl4 [AlCl₄]⁻ Complex->AlCl4 SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Nucleophilic Attack AlCl4->LewisAcid Catalyst Regeneration Heterocycle Heterocyclic Compound (Nu:) Heterocycle->SigmaComplex Product Acylated Heterocycle SigmaComplex->Product - H⁺ (Deprotonation)

Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Controlling Regioselectivity in Heterocycles

The position of acylation on the heterocyclic ring is not random; it is dictated by the relative stability of the intermediate sigma complex. The attack occurs at the position that best stabilizes the positive charge through resonance.

  • Thiophene & Furan: Acylation occurs preferentially at the C2 (α) position. Attack at C2 allows the positive charge to be delocalized over three atoms, including the heteroatom, resulting in three resonance structures. Attack at C3 (β) only allows for two resonance structures, leading to a less stable intermediate.[6]

  • Pyrrole: Pyrroles are highly reactive. While C2 is electronically favored for the same reasons as thiophene, the outcome can be influenced by reaction conditions and sterics. Using bulky N-substituents (like -SO₂R or -TIPS) can sterically hinder the C2 position, directing acylation to C3.[7] Milder Lewis acids are often required to prevent polymerization.

  • Indole: Indoles are also highly reactive and preferentially acylate at the C3 position. Attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the fused benzene ring, which is energetically more favorable than attack at C2.[8][9]

General Experimental Protocol

This protocol provides a general framework. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.

G Setup 1. Reaction Setup - Dry glassware under N₂/Ar - Add heterocycle and anhydrous solvent Cooling 2. Cooling - Cool reaction mixture to 0 °C or specified temperature Setup->Cooling Catalyst 3. Catalyst Addition - Add Lewis acid catalyst portion-wise Cooling->Catalyst AcylChloride 4. Acyl Chloride Addition - Add this compound dropwise via syringe Catalyst->AcylChloride Reaction 5. Reaction - Allow to warm to RT or heat as required - Monitor by TLC/LC-MS AcylChloride->Reaction Quench 6. Workup: Quenching - Cool to 0 °C - Slowly pour onto crushed ice / aq. HCl Reaction->Quench Extract 7. Workup: Extraction - Extract with organic solvent (e.g., EtOAc) - Wash with NaHCO₃, brine Quench->Extract Purify 8. Purification - Dry over Na₂SO₄, filter, concentrate - Purify by column chromatography Extract->Purify Product Final Product (Characterize by NMR, MS) Purify->Product

Caption: Standard experimental workflow for Friedel-Crafts acylation.

4.1. Materials and Equipment

  • Reagents:

    • Heterocyclic substrate (e.g., thiophene, indole)

    • This compound (>98% purity)

    • Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl, Ga(OTf)₃)

    • Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitromethane)

    • Reagents for workup: Crushed ice, conc. HCl, sat. aq. NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄.

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Septa and needles for inert atmosphere techniques

    • Dropping funnel or syringe pump

    • Inert gas line (Nitrogen or Argon)

    • Cooling bath (ice-water or dry ice-acetone)

    • Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography column).

4.2. Step-by-Step Methodology (Example: Acylation of Thiophene)

  • Preparation: Under an inert atmosphere of nitrogen, add thiophene (1.0 eq.) and anhydrous DCM to a dry, three-necked round-bottom flask equipped with a magnetic stirrer and thermometer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: To the stirred solution, add stannic chloride (SnCl₄, 1.1 eq.) dropwise via a syringe. Causality Note: SnCl₄ is often preferred over AlCl₃ for sensitive substrates like thiophene as it is a milder Lewis acid and reduces the risk of polymerization.[10]

  • Acylating Agent Addition: Add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and 2M HCl. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 2-acylated thiophene product.

4.3. Safety Precautions

  • This compound is corrosive and moisture-sensitive. It will react with water to release HCl gas. Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

  • Lewis acids like AlCl₃ and SnCl₄ react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used.

  • The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood with adequate cooling.

Substrate Scope & Recommended Conditions

The optimal conditions for acylation vary significantly depending on the reactivity of the heterocycle. The following table provides a starting point for experimentation.

HeterocycleReactivityRecommended Catalyst (eq.)SolventTemp. (°C)Key Considerations / Regioselectivity
Furan Very HighMild: SnCl₄ (1.1), ZnCl₂ (1.2), or Metal Triflates (0.1-0.2)DCM, DCE-20 to 0Highly prone to polymerization; classical AlCl₃ conditions often fail.[12] Strictly C2 acylation.
Pyrrole Very HighMild: Et₂AlCl (1.2), Ga(OTf)₃ (0.1)DCM, THF0 to RTProne to polymerization. N-acylation can be a competing pathway.[13] C2/C3 selectivity depends on N-substituent.[7]
Thiophene HighModerate: SnCl₄ (1.1), AlCl₃ (1.1)CS₂, DCM, Nitrobenzene0 to 50More stable than furan but can still polymerize with excess strong acid.[14] Strictly C2 acylation.[6]
Indole Very HighMild: Et₂AlCl (1.2), Me₂AlCl (1.2)DCM, DCE0 to RTNH protection is often not required with dialkylaluminum chlorides.[9][15] Strictly C3 acylation.[8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (hydrolyzed).2. Heterocycle is too deactivated.3. Insufficient reaction time/temperature.1. Use freshly opened or purified Lewis acid; ensure anhydrous conditions.2. Use a stronger Lewis acid (e.g., switch from SnCl₄ to AlCl₃) and higher temperatures.3. Increase reaction time and/or temperature; monitor carefully by TLC.
Polymerization of Substrate 1. Catalyst is too strong for the heterocycle (e.g., AlCl₃ with furan).2. Reaction temperature is too high.1. Switch to a milder Lewis acid (e.g., SnCl₄, ZnCl₂, metal triflates).[16]2. Maintain low temperatures (-20 to 0 °C) during addition and reaction.
Poor Regioselectivity 1. Steric hindrance near the electronically favored position.2. Thermodynamic vs. kinetic control.1. For pyrroles, consider adding a bulky N-protecting group to direct to C3.[7]2. Vary the temperature and catalyst; sometimes a different Lewis acid can favor one isomer.
N-Acylation Product 1. For N-H containing heterocycles (pyrrole, indole), the nitrogen is a competing nucleophile.1. Use a catalyst system known to favor C-acylation (e.g., Et₂AlCl for indoles).[9]2. Protect the nitrogen atom prior to acylation (e.g., as N-tosyl or N-Boc).

Conclusion

The Friedel-Crafts acylation of heterocyclic compounds with this compound is a powerful and adaptable method for synthesizing valuable aryl-heteroaryl ketone building blocks. A successful outcome hinges on a rational understanding of the reaction mechanism and the inherent reactivity of the heterocyclic substrate. By carefully selecting the Lewis acid catalyst and controlling the reaction conditions, researchers can effectively manage challenges such as substrate polymerization and regioselectivity. The protocols and insights provided herein serve as a robust starting point for the efficient and strategic synthesis of novel chemical entities for drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ishihara, K., & Yamamoto, H. (2024). Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing. Retrieved from [Link]

  • De, A., & Gunanathan, C. (2019). Friedel-Crafts Acylation with Amides. PMC - NIH. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]

  • Leah4sci. (2014). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Retrieved from [Link]

  • Anderson, H. J., & Loader, C. E. (1985). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Methylbenzoyl Chloride. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. Retrieved from [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride.... Retrieved from [Link]

  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • Google Patents. (n.d.). US2515123A - Acylation of furan.
  • ACS Publications. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. Retrieved from [Link]

  • Google Patents. (n.d.). US2432991A - Acylation of thiophene.
  • TSI Journals. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides.... Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]

  • ResearchGate. (2025). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides.... Retrieved from [Link]

  • ResearchGate. (2025). Selective-β-Acylation-of-2-Substituted Aromatic Heterocyclic Compounds. Retrieved from [Link]

  • Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate.... Retrieved from [Link]

  • ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride.... Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • TSI Journals. (n.d.). SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

  • MDPI. (n.d.). Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-acetothienone. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Acylation of Furan: Development of A Green Process.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to N-Acylation with 4-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Acylation

The formation of the amide bond via N-acylation is one of the most fundamental and widely utilized transformations in modern organic synthesis.[1] This linkage is a cornerstone of numerous pharmaceuticals, agrochemicals, and advanced materials, making the development of robust and reliable acylation protocols a critical endeavor for researchers in drug discovery and process development.[2][3]

This guide provides an in-depth exploration of N-acylation using 4-chloro-2-methylbenzoyl chloride, a versatile but reactive acylating agent. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The steric hindrance imparted by the ortho-methyl group and the electronic-withdrawing nature of the para-chloro substituent on the benzoyl chloride moiety present unique considerations that will be addressed to empower scientists to approach this reaction with confidence and expertise.

The Underlying Chemistry: A Mechanistic Perspective

The reaction of an amine with this compound proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding this pathway is paramount to rational troubleshooting and optimization. The process can be dissected into three key stages:

  • Nucleophilic Attack (Addition): The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This addition step breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[4]

  • Carbonyl Reformation (Elimination): The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.[4]

  • Deprotonation: The resulting protonated amide is highly acidic. A base, typically a stoichiometric excess of the starting amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom. This neutralization step is crucial as it yields the final, stable amide product and prevents the generated hydrogen chloride (HCl) from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[4][5]

Causality Behind Key Experimental Choices:
  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. Any moisture present will rapidly convert the this compound into the corresponding, and far less reactive, carboxylic acid, reducing the yield of the desired amide.[6][7] Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential.

  • The Role of the Base: As mentioned, a base is required to scavenge the HCl produced during the reaction.[8][9] Without it, the reaction would be self-inhibiting. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA) are commonly used as they are non-nucleophilic and will not compete with the substrate amine in reacting with the acyl chloride.[10]

  • Temperature Control: The N-acylation reaction is typically highly exothermic.[6] Performing the initial addition of the acyl chloride at a reduced temperature (e.g., 0 °C) is a critical safety and process control measure. It moderates the reaction rate, minimizes the formation of potential side products, and prevents thermal decomposition.[11]

Reaction Mechanism Diagram

Caption: General workflow for benzodiazepine synthesis.[8]

Experimental Protocol: N-Acylation of a Primary Amine

This protocol provides a generalized, robust procedure for the N-acylation of a primary amine with this compound. Researchers should adjust substrate quantities and reaction times based on the specific amine being used.

Materials and Reagents
Reagent/MaterialPurposeNotes
Primary Amine (Substrate)NucleophileEnsure it is pure and dry.
This compoundAcylating AgentHandle in a fume hood; highly corrosive and moisture-sensitive.[12][13]
Triethylamine (TEA) or DIEANon-nucleophilic baseUse freshly distilled base for best results.
Dichloromethane (DCM), AnhydrousReaction SolventOther aprotic solvents like THF or DMF can be used.[11]
1M Hydrochloric Acid (HCl)Aqueous Work-upTo neutralize and remove excess base.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueous Work-upTo remove acidic impurities.
Brine (Saturated NaCl Solution)Aqueous Work-upTo aid in phase separation and remove water.
Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄Drying AgentTo remove trace water from the organic phase.
Round-bottom flask, Magnetic stir barReaction Vessel
Dropping FunnelReagent AdditionFor controlled, dropwise addition of the acyl chloride.
Inert Atmosphere Setup (N₂ or Ar)Anhydrous ConditionsBalloon or manifold setup.
Ice-water bathTemperature Control
Step-by-Step Procedure

Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM) to dissolve the amine (concentration typically 0.1-0.5 M).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the stirred solution to 0 °C using an ice-water bath.

Acylation Reaction: 5. In a separate dry flask, dissolve this compound (1.05 eq) in a small volume of anhydrous DCM. 6. Transfer the acyl chloride solution to a dropping funnel. 7. Add the this compound solution dropwise to the cold, stirred amine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will likely form.[5] 8. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Stir the reaction for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[14]

Work-up and Isolation: 10. Upon completion, dilute the reaction mixture with additional DCM. 11. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

  • 1M HCl (to remove triethylamine and its salt).
  • Saturated NaHCO₃ solution (to remove any 4-chloro-2-methylbenzoic acid).
  • Brine.[15]
  • Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]

Purification: 13. The resulting crude amide can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental Workflow Figure 2: General Experimental Workflow for N-Acylation cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC) C->D E 5. Dilute with DCM D->E F 6. Aqueous Washes (1M HCl, NaHCO₃, Brine) E->F G 7. Dry Organic Layer (e.g., Na₂SO₄) F->G H 8. Filter & Concentrate G->H I 9. Purify Crude Product (Recrystallization or Chromatography) H->I J 10. Characterize Final Amide I->J

Caption: A step-by-step visual guide to the N-acylation process.

Safety, Handling, and Troubleshooting

Critical Safety Considerations

This compound is a hazardous chemical that must be handled with appropriate precautions.[13]

  • Corrosive: Causes severe skin burns and eye damage.[12][16] Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Respiratory Irritant: The compound and its hydrolysis product (HCl) are respiratory irritants.[13] All manipulations must be performed in a well-ventilated chemical fume hood.[17]

  • Moisture-Sensitive: Reacts with water, releasing corrosive HCl gas. Keep containers tightly sealed and handle under anhydrous conditions.[7][17]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive (hydrolyzed) acyl chloride.- Insufficient base.- Wet solvent or glassware.- Use a fresh bottle of acyl chloride or purify by distillation.- Ensure at least 1.1 equivalents of base are used.- Use freshly dried solvents and oven-dried glassware.
Reaction Stalls - Starting amine is poorly nucleophilic.- Steric hindrance from amine or acyl chloride.- Consider gentle heating (e.g., 40 °C) after initial addition.- Add a catalytic amount of 4-dimethylaminopyridine (DMAP).- Increase reaction time.[11]
Multiple Products Observed - Reaction temperature was too high.- Di-acylation of the amine (if it has other nucleophilic sites).- Maintain cooling during the addition of the acyl chloride.- Use a protecting group strategy for other nucleophilic functional groups on the amine substrate.
Difficult Purification - Incomplete removal of base or by-products during work-up.- Emulsion formation during extraction.- Ensure thorough aqueous washes are performed.- To break emulsions, add more brine to the separatory funnel and swirl gently; filtration through celite can also be effective.

Conclusion

The N-acylation of amines with this compound is a powerful method for constructing amide bonds, which are prevalent in a vast array of biologically active molecules. By understanding the nucleophilic acyl substitution mechanism, adhering to stringent anhydrous techniques, and implementing careful temperature control, researchers can reliably and safely execute this transformation. The protocols and insights provided herein serve as a comprehensive resource for scientists, enabling them to effectively utilize this important reaction in their synthetic endeavors.

References

  • BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols: The Reaction of N-(2-Benzoyl-4-chlorophenyl)formamide with Acid Chlorides.
  • Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Kiss, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition/elimination. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Reactions of Amines. Retrieved from [Link]

  • Phukan, K., et al. (2014). Regioselective N-acylation of some N-heterocycles using a natural clay as a green, reusable catalyst. International Journal of Pharma and Bio Sciences, 5(3), 562-569.
  • Chem Help ASAP. (2021, February 5). Reaction work-up, liquid-liquid extraction, & product isolation [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). Reaction Work-Ups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved from [Link]

  • Reddit. (2022). Acid chloride reaction with amine. Retrieved from [Link]

  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(1).
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Enamine chemistry. Part IV. Reaction of αβ-unsaturated acid chlorides with enamines of aldehydes. Retrieved from [Link]

  • Devi, N., & Sarma, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]

Sources

Troubleshooting & Optimization

4-Chloro-2-methylbenzoyl chloride reaction work-up procedure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Work-up and Isolation Procedures Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are inquiring about the work-up of 4-Chloro-2-methylbenzoyl chloride . This is a specialized acyl chloride intermediate. Unlike standard organic work-ups involving aqueous extraction, this compound requires a non-aqueous isolation strategy due to its high reactivity with moisture.

The primary challenges with this molecule are:

  • Hydrolytic Instability: It reverts to 4-chloro-2-methylbenzoic acid upon contact with ambient moisture.

  • Thermal Stability: While generally stable, prolonged heating during distillation can cause degradation if residual thionyl chloride is present.

  • Lachrymatory Nature: It is a potent irritant; containment is critical.

Part 1: The Protocol (Best Practices)

Reaction Context (Prerequisite)
  • Reagent: Thionyl Chloride (

    
    ) is the standard chlorinating agent.
    
  • Catalyst: Dimethylformamide (DMF) (Catalytic amount: 1-2 drops per 50 mmol).

  • Solvent: Neat (preferred) or Toluene/DCM.

The "Dry" Work-up Procedure

Do not use water or bicarbonate washes unless you are immediately reacting the compound in a biphasic system (Schotten-Baumann conditions).

Step A: De-gassing and Concentration
  • Cool Down: Allow the reaction mixture to cool to room temperature under an inert atmosphere (

    
     or Ar).
    
  • Trap Setup: Ensure your vacuum line is equipped with a liquid nitrogen trap or a scrubber containing aqueous NaOH to neutralize liberated

    
     and 
    
    
    
    gases.
  • Evaporation: Remove excess thionyl chloride under reduced pressure (Rotary evaporator or Schlenk line).

    • Bath Temp: < 45°C.

    • Vacuum:[1] Gradual reduction to ~20 mbar.

Step B: The Azeotropic Chase (Critical Step)

Residual thionyl chloride is difficult to remove solely by evaporation and can interfere with subsequent steps (or corrode distillation equipment).

  • Add Co-solvent: Add anhydrous Toluene (approx. 2-3 mL per gram of product) to the crude residue.

  • Re-evaporate: Strip the toluene under vacuum.

    • Why? Toluene forms a binary azeotrope with thionyl chloride (BP ~76°C), effectively carrying the traces of reagents out of the oil.

  • Repeat: Perform this "chase" 2 times.

Step C: Isolation/Purification

At this stage, you have the Crude Product (usually a yellow/brown oil or low-melting solid).

  • Method A (High Purity): Vacuum Distillation.

    • Setup: Short-path distillation head.[2]

    • Conditions: Expect a boiling point range of 135–145°C at 10-15 mmHg (estimated based on homologs).

  • Method B (Telescoping):

    • If the product is an intermediate, dissolve the crude oil immediately in the solvent for the next step (e.g., dry THF or DCM) to avoid handling the neat lachrymator.

Part 2: Troubleshooting Center (Q&A)

Q1: My product solidified into a white mass during work-up. Is it ruined?

Diagnosis: This is likely Hydrolysis (reversion to the carboxylic acid) or simply the Freezing of the product if it is a low-melting solid.

  • Test: Take a small sample (~10 mg). Add 0.5 mL of methanol.

    • Result A: It dissolves and smells sweet (Methyl ester formation)

      
      Product is good  (It just froze).
      
    • Result B: It remains a white solid or dissolves poorly without heat

      
      Hydrolyzed to Acid .
      
  • Root Cause: A leak in the vacuum line or wet toluene used during the azeotrope step.

  • Fix: If hydrolyzed, you must re-subject the solid to

    
     reflux.
    
Q2: The crude oil is dark red/black instead of yellow. Why?

Diagnosis: Thermal decomposition or Iron contamination.

  • Iron: If you used a metal spatula or a needle that corroded, ferric chloride (

    
    ) acts as a Lewis acid, causing polymerization or darkening.
    
  • Overheating: Distilling at atmospheric pressure (instead of vacuum) requires temperatures >230°C, which decomposes the molecule.

  • Solution: Perform a rapid vacuum distillation. The colored impurities usually remain in the pot residue.

Q3: I see rapid bubbling when I add my solvent for the next step.

Diagnosis: Trapped Gases (


).
  • Explanation: The viscous nature of the benzoyl chloride can trap acidic gases within the oil matrix. Upon adding a solvent (like DCM), the viscosity drops, releasing the gas.

  • Risk: If the next step involves an amine, this trapped acid will consume your reagent (forming amine salts).

  • Fix: Degas the crude oil by bubbling dry Nitrogen through it for 15 minutes before adding the next solvent.

Part 3: Technical Data & Visualization

Physical Properties Table
PropertyValue (Approximate)Notes
Molecular Weight 189.04 g/mol
Appearance Colorless to Yellow LiquidMay solidify upon standing (Low MP).
Boiling Point (Atm) ~235–245°CDo not distill at atm pressure.
Boiling Point (Vac) ~135–145°C @ 15 mmHgRecommended purification method.
Density ~1.25 g/mLDenser than water.
Solubility Reacts with Water/AlcoholsSoluble in DCM, Toluene, THF, EtOAc.
Work-up Decision Tree

WorkUpLogic Start Reaction Complete (R-COOH + SOCl2) Evap Evaporate Excess SOCl2 (Vac < 45°C) Start->Evap Azeotrope Add Toluene & Re-evaporate (Removes trace SOCl2) Evap->Azeotrope Decision Required Purity? Azeotrope->Decision Distill Vacuum Distillation (Short Path) Decision->Distill High (>98%) Telescope Dissolve in Next Solvent (Use Crude) Decision->Telescope Standard Product Pure this compound Distill->Product NextRxn Ready for Amide/Ester Formation Telescope->NextRxn

Caption: Workflow for the isolation of this compound, prioritizing the removal of thionyl chloride via azeotropic distillation.

Reaction & Trap Setup

TrapSetup Reaction Reaction Flask (Reflux) Condenser Reflux Condenser Reaction->Condenser Vapor Condenser->Reaction Reflux Bubbler Oil Bubbler (Check Valve) Condenser->Bubbler Gas (HCl/SO2) Trap NaOH Trap / Scrubber (Neutralizes HCl/SO2) Bubbler->Trap Atmosphere Exhaust Trap->Atmosphere

Caption: Essential gas scrubbing setup to handle corrosive HCl and SO2 byproducts evolved during synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (General procedures for Acid Chlorides).

  • Sigma-Aldrich. (n.d.). Thionyl Chloride Technical Bulletin. (Handling and work-up of thionyl chloride reactions).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61168, 2-Methylbenzoyl chloride (Homolog Reference). Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for the Preparation of Acid Chlorides.

Sources

Minimizing dimer formation in 4-Chloro-2-methylbenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer (Anhydride) Formation & Handling Guide

Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.[1] Scope: Synthesis, Storage, and Reactivity of 4-Chloro-2-methylbenzoyl chloride (CAS: 7464-23-5).[1]

Executive Summary: The "Dimer" Problem

In the context of this compound, the term "dimer" almost invariably refers to Bis(4-chloro-2-methylbenzoic) anhydride .[1]

While this compound is a robust electrophile, it is thermodynamically unstable in the presence of moisture.[1] The "dimerization" is actually a two-step degradation pathway where the acid chloride hydrolyzes to its parent acid, which then acts as a nucleophile to attack a remaining acid chloride molecule.[1]

Why this matters:

  • Stoichiometry Failure: The anhydride is less reactive than the acid chloride. If you calculate equivalents based on weight, the presence of the dimer will lead to incomplete conversion of your nucleophile (amine/alcohol).

  • Purification Difficulty: The anhydride often has solubility properties similar to the product in non-polar solvents, making it difficult to remove during workup.

Diagnostic & Root Cause Analysis

Before attempting a fix, confirm the identity of the impurity.

Mechanism of Dimer Formation

The formation is autocatalytic in the presence of moisture because the byproduct (HCl) can protonate the carbonyl, activating it for attack by the carboxylic acid.

DimerFormation AcidCl 4-Chloro-2-methylbenzoyl chloride Acid Intermediate: Carboxylic Acid AcidCl->Acid Hydrolysis (Fast) Dimer THE DIMER: Bis(4-chloro-2-methylbenzoic) anhydride AcidCl->Dimer Coupling Water H₂O (Moisture Ingress) Water->Acid Acid->Dimer Nucleophilic Attack HCl HCl (Byproduct) Dimer->HCl Release

Figure 1: The moisture-induced pathway converting the acid chloride to the anhydride dimer.[1]

Diagnostic Table: Is it the Dimer?
MethodAcid Chloride Signal (Target)Anhydride Dimer Signal (Impurity)
FT-IR Single sharp C=O stretch ~1770–1785 cm⁻¹Split C=O stretch (Doublet) ~1720 & 1790 cm⁻¹
¹H NMR Methyl group: ~2.45 ppm (CDCl₃)Methyl group: Shifted slightly downfield (~2.55 ppm)
Appearance Clear to straw-colored liquid/low-melt solidWhite opaque solid/precipitate suspended in liquid
Reactivity Reacts instantly with aniline at RTReacts sluggishly; requires heat or catalyst
Protocol: Synthesis & Prevention

To minimize dimer formation, you must control the synthesis environment.[1] The following protocol uses Thionyl Chloride (


) with catalytic DMF.

Critical Insight: The ortho-methyl group provides steric hindrance.[1] While this stabilizes the final acid chloride, it makes the formation reaction slower, tempting chemists to overheat the reaction. Do not overheat. High heat promotes self-acylation and degradation.[1]

Optimized Synthesis Workflow
  • Drying: Dry the starting material (4-chloro-2-methylbenzoic acid) in a vacuum oven (40°C) overnight. Moisture in the starting material is the #1 cause of dimer formation.

  • The Vilsmeier Catalyst: Use DMF (N,N-Dimethylformamide).[1][2]

    • Ratio: 1-2 mol% relative to the acid.[1]

    • Mechanism:[2][3][4][5][6][7][8][9][10][11][12] DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone.[1]
  • Reaction:

    • Suspend acid in dry Toluene (or neat if scale allows).[1]

    • Add

      
       (1.2 - 1.5 equivalents).[1]
      
    • Add DMF catalyst.[1][2][5][12]

    • Heat to 50-60°C. Avoid refluxing at >80°C unless conversion stalls.

  • Workup (The Critical Step for Dimer Removal):

    • The reaction produces

      
       and 
      
      
      
      .[3]
    • Azeotropic Distillation: Once conversion is complete (check by converting an aliquot to methyl ester via MeOH and checking HPLC/GC), remove excess

      
       by co-evaporating with dry toluene twice.
      
    • Why? Residual

      
       can promote degradation during storage.[1]
      
Troubleshooting Guide (Q&A)
Scenario A: "I see a white precipitate forming in my stored acid chloride."

Diagnosis: This is the anhydride dimer.[1] The acid chloride has been exposed to moisture. The Fix:

  • Filtration: If the acid chloride is liquid, filter the mixture under an inert atmosphere (Schlenk frit).[1] The dimer is often less soluble in the acid chloride matrix.

  • Distillation: For high purity, vacuum distill the acid chloride. The dimer has a significantly higher boiling point and will remain in the pot residue.

    • Note: this compound has a high BP.[1] Ensure high vacuum (<1 mbar) to keep pot temperature below 100°C.

Scenario B: "My reaction yield is low, and I isolated a solid that melts at ~130-150°C."

Diagnosis: You isolated the anhydride instead of the amide/ester product. The Fix:

  • Check your base.[1][2] If you are using a weak base (like pyridine) in the subsequent coupling reaction and water is present, you are inadvertently synthesizing the anhydride.

  • Switch to Schotten-Baumann conditions: If you cannot keep the system dry, use a biphasic system (DCM/Water) with an inorganic base (

    
    ).[1] The hydrolysis of the acid chloride is often slower than the coupling with a good nucleophile in a biphasic system.
    
Scenario C: "Can I convert the dimer back to the acid chloride?"

Answer: Yes. Protocol:

  • Redissolve the dimer (or the mixture containing it) in

    
    .
    
  • Add fresh catalytic DMF (1 mol%).[1]

  • Reflux for 2-4 hours.

  • The anhydride will cleave and convert back into two equivalents of acid chloride.[1]

  • Remove

    
     via toluene azeotrope.[1]
    
Advanced Handling: The "Self-Acylation" Dimer

Rare, but possible in Friedel-Crafts conditions.[1]

If you are using strong Lewis Acids (


, 

) to react this molecule, you may encounter Friedel-Crafts Self-Acylation .[1] The acid chloride attacks the aromatic ring of another molecule.
  • Risk Factor: The 2-methyl group is electron-donating, activating the ring slightly.[1] The 4-chloro is deactivating.[1] The ring is moderately deactivated, but self-reaction can occur at high temps.[1]

  • Prevention: Always add the acid chloride to the Lewis Acid/Substrate complex. Never premix the acid chloride and Lewis Acid without the substrate present.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th ed.).[1] Longman Scientific & Technical.[1] (Preparation of Acid Chlorides using Thionyl Chloride).

  • Org. Process Res. Dev. (2003).[1] Scale-up of Vilsmeier-Haack Reagents and Acid Chloride Synthesis. (General best practices for DMF catalysis). [1]

  • Common Organic Chemistry. Thionyl Chloride (SOCl2) Reaction Guide. Link

Sources

Technical Support Center: Acylation with 4-Chloro-2-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the Technical Support Center for acylation reactions involving 4-Chloro-2-methylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in acylation reactions with this compound?

A1: In the acylation of nucleophiles like amines or alcohols with this compound, a base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2] This is critical because the HCl can protonate the nucleophile (e.g., an amine), rendering it non-nucleophilic and halting the reaction.[1] Tertiary amines such as triethylamine (TEA) or pyridine are commonly used for this purpose.[1][2]

Q2: Which type of base is more effective: Pyridine or Triethylamine (TEA)?

A2: Both pyridine and triethylamine are effective HCl scavengers.[2] While TEA is a stronger base, pyridine can also act as a nucleophilic catalyst.[3] It can react with the acyl chloride to form a highly reactive acylpyridinium ion intermediate, which is then more readily attacked by the nucleophile.[3][4] However, some studies have shown TEA to provide higher yields due to the inductive effect of its ethyl groups, enhancing its basicity.[2] The choice often depends on the specific substrate and reaction conditions. For sterically hindered nucleophiles, the catalytic effect of pyridine (or an additive like DMAP) can be beneficial.[5]

Q3: Can I perform the acylation without a base?

A3: While possible in some specific cases, such as Friedel-Crafts acylation where a Lewis acid is the promoter, it is generally not recommended for acylations of amines or alcohols.[6][7][8] The buildup of HCl will protonate the starting amine, effectively stopping the reaction. For successful acylation, a base is almost always necessary to ensure the reaction proceeds to completion.[1]

Q4: What are the ideal solvents for this reaction?

A4: Anhydrous aprotic solvents are the preferred choice to prevent the hydrolysis of the highly reactive this compound.[1] Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1] It is critical to ensure all solvents are rigorously dried before use.[9]

Q5: How can I monitor the progress of the acylation?

A5: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC is a quick and convenient method to track the consumption of the starting materials and the appearance of the product spot.[1] For more quantitative analysis, LC-MS is preferred.

Troubleshooting Guide

This section addresses common issues encountered during acylation with this compound and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: this compound is highly sensitive to moisture.[9]- Solution: Ensure all glassware is oven or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][9] Use anhydrous solvents.[1]
2. Inactive Nucleophile: The amine or alcohol starting material may be of poor quality or protonated.- Solution: Use a purified nucleophile. Ensure at least a stoichiometric amount of base is used to neutralize the generated HCl.[1]
3. Insufficient Base: Not enough base to scavenge all the HCl produced.- Solution: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine or pyridine.[1]
Formation of Multiple Products 1. Side Reactions: The substrate may have multiple reactive sites.- Solution: Control the reaction temperature. Adding the acyl chloride dropwise at a low temperature (e.g., 0 °C) can improve selectivity.[1]
2. Polysubstitution: This is more common in Friedel-Crafts reactions with highly activated aromatic rings.[10]- Solution: While the acyl group is deactivating, careful control of stoichiometry and temperature is still important.[10]
Reaction Stalls or is Sluggish 1. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.- Solution: Try a different anhydrous aprotic solvent in which all reactants are soluble. Gentle warming may be necessary, but monitor for side reactions.
2. Steric Hindrance: The nucleophile or the acyl chloride may be sterically hindered.- Solution: Consider adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction.[5] Pyridine may also be a better choice of base in this scenario due to its catalytic role.[3]
Formation of 4-Chloro-2-methylbenzoic acid 1. Hydrolysis of the Acyl Chloride: This is a clear indication of water in the reaction.[9]- Solution: Rigorously dry all solvents and reagents.[9] Assemble glassware while hot under a stream of inert gas.[9]

Experimental Protocols

General Protocol for Acylation of an Amine

This protocol provides a general guideline and may require optimization for specific substrates.

  • Reactant Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.05 - 1.2 equivalents) in anhydrous DCM.[1] Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.[1]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Acylation and Troubleshooting

To better understand the reaction and troubleshooting process, the following diagrams are provided.

Acylation_Mechanism AcylChloride 4-Chloro-2-methylbenzoyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate + Nucleophile Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->Intermediate Base Base (e.g., TEA) Salt Base-H⁺Cl⁻ Base->Salt + HCl Product Acylated Product Intermediate->Product - Cl⁻ Product->Product HCl HCl HCl->Salt

Caption: Generalized mechanism for the acylation of a nucleophile.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Moisture Check for Moisture Start->Check_Moisture Dry_Reagents Use Anhydrous Reagents/Solvents Check_Moisture->Dry_Reagents Yes Inert_Atmosphere Use Inert Atmosphere Check_Moisture->Inert_Atmosphere Yes Check_Base Check Base Stoichiometry and Type Check_Moisture->Check_Base No Dry_Reagents->Check_Base Inert_Atmosphere->Check_Base Increase_Base Increase Base Equivalents Check_Base->Increase_Base Stoichiometry Issue Use_Catalyst Consider Pyridine or DMAP Check_Base->Use_Catalyst Steric Hindrance Check_Temp Optimize Temperature Check_Base->Check_Temp No Increase_Base->Check_Temp Use_Catalyst->Check_Temp Low_Temp Low Temperature Addition Check_Temp->Low_Temp Side Reactions Success Successful Reaction Check_Temp->Success Optimized Low_Temp->Success

Caption: A logical workflow for troubleshooting common acylation issues.

References

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. [Link]

  • SciSpace. (2020). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?[Link]

  • ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][5][6] Oxazine-4-On Derivatives. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]

  • Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • Synthesis. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. [Link]

  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution. [Link]

  • ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?[Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Reddit. (2016). Has anyone ever had any trouble with generation of acyl chlorides?[Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • PMC. (n.d.). Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage. [Link]

  • Taylor & Francis. (n.d.). Acyl chlorides – Knowledge and References. [Link]

  • Google Patents. (n.d.).
  • Tokyo University of Science. (2021). Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. [Link]

  • Google Patents. (n.d.). US3996274A - Method for producing chlorobenzoyl chloride.

Sources

Validation & Comparative

Mass spectrometry of 4-Chloro-2-methylbenzoyl chloride reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Mass Spectrometric Strategies for 4-Chloro-2-methylbenzoyl Chloride Derivatization and Characterization

Executive Summary & Problem Definition

This compound (CAS: 7464-23-5) is a highly reactive electrophile frequently utilized as a building block in the synthesis of bioactive heterocycles and pharmaceutical intermediates (e.g., tolvaptan analogs).

The Analytical Challenge: Direct mass spectrometric analysis of this acyl chloride is notoriously unreliable due to its high susceptibility to hydrolysis. Upon exposure to ambient moisture or protic LC solvents, it rapidly degrades into 4-chloro-2-methylbenzoic acid , leading to:

  • GC-MS: Peak tailing, column degradation, and "ghost" peaks from thermal decarboxylation.

  • LC-MS: Inconsistent ionization and retention time shifts caused by on-column hydrolysis.

The Solution: This guide compares two robust derivatization strategies—Methanolysis (for GC-MS) and Amidation (for LC-MS/ESI) —against the direct analysis approach, providing mechanistic insights and experimental protocols to ensure data integrity.

Mechanistic Insight: Fragmentation & Isotope Logic

To interpret the spectra correctly, one must understand the chlorine isotope patterns. The molecule contains two chlorine atoms (one aryl, one acyl).

  • Parent Molecule (

    
    ):  Exhibits a characteristic 
    
    
    
    isotope pattern.
    • M (m/z ~188):

      
      
      
    • M+2 (m/z ~190):

      
       (Intensity ~65% of M)
      
    • M+4 (m/z ~192):

      
       (Intensity ~10% of M)
      
  • Primary Fragmentation (EI Source): The weakest bond is the acyl-chloride bond. In Electron Impact (EI), the molecule undergoes

    
    -cleavage, losing the acyl chlorine atom.
    
    • Result: The Acylium Ion (

      
      ).
      
    • Isotope Shift: Since one Cl is lost, the fragment now contains only the aryl chlorine. The pattern shifts from a

      
       pattern to a 
      
      
      
      pattern (3:1 ratio of M:M+2).

Comparative Performance Guide

The following table contrasts the three primary analytical approaches.

FeatureMethod A: Methyl Ester (Recommended for GC) Method B: Diethylamide (Recommended for LC) Method C: Direct Analysis (Not Recommended)
Derivative Methyl 4-chloro-2-methylbenzoate

-Diethyl-4-chloro-2-methylbenzamide
None (Hydrolysis product: Acid)
Reagent Methanol /

or

Diethylamine / TEANone
Instrument GC-MS (EI)LC-MS/MS (ESI+)GC or LC
Stability High (Stable for weeks)High (Stable for months)Very Low (Minutes)
Sensitivity Excellent (Sharp peaks)High (High proton affinity)Poor (Peak tailing)
Key Ion m/z 153 (Acylium Base Peak)m/z 226

m/z 170 (Acid)

Experimental Protocols

Protocol A: Methanolysis for GC-MS (Standard)

Use this for purity checks and volatile impurity profiling.

  • Sample Prep: Dissolve 10 mg of this compound in 1 mL of anhydrous Methanol (MeOH).

  • Catalysis: Add 10

    
    L of concentrated 
    
    
    
    (or use
    
    
    -MeOH).
  • Incubation: Heat at 60°C for 15 minutes in a sealed vial.

  • Extraction: Add 1 mL Hexane and 1 mL saturated

    
     (to neutralize acid). Vortex and centrifuge.
    
  • Injection: Inject 1

    
    L of the upper Hexane layer into GC-MS.
    
Protocol B: Amidation for LC-MS (High Sensitivity)

Use this for trace detection in biological matrices or reaction monitoring.

  • Reagent Mix: Prepare a solution of Diethylamine (1.2 eq) and Triethylamine (1.5 eq) in Dichloromethane (DCM).

  • Reaction: Add reaction mixture dropwise to the amine solution at 0°C.

  • Quench: After 10 mins, add water.

  • Dry: Dry the organic layer over

    
    , filter, and evaporate. Reconstitute in Acetonitrile.
    
  • Analysis: Analyze via LC-MS (ESI Positive Mode).

Visualizing the Workflows

The following diagram illustrates the chemical pathways and the resulting mass spectral consequences.

G Start 4-Chloro-2-methylbenzoyl chloride (Unstable) Meth + MeOH / H+ Start->Meth Amine + Et2NH / Base Start->Amine Water + H2O (Hydrolysis) Start->Water Spontaneous Ester Methyl Ester (Stable) Meth->Ester Amide Diethyl Amide (Stable) Amine->Amide Acid Benzoic Acid (Interfering) Water->Acid GC_Sig GC-MS Signal: m/z 153 (Base Peak) [Ar-CO]+ Ester->GC_Sig LC_Sig LC-MS Signal: m/z 226 [M+H]+ Strong ESI+ Amide->LC_Sig Bad_Sig Poor Signal: Tailing / Ghost Peaks Acid->Bad_Sig

Figure 1: Decision tree for derivatization pathways showing the transition from unstable precursor to analytically viable derivatives.

Detailed Mass Spectral Interpretation (GC-MS)

When analyzing the Methyl Ester derivative (Methyl 4-chloro-2-methylbenzoate), the following fragmentation logic applies (EI, 70eV):

  • Molecular Ion (

    
    ):  m/z 184 (
    
    
    
    ). Visible but not base peak.
  • Base Peak (m/z 153): Loss of Methoxy radical (

    
    , -31 Da).
    
    • Structure: Acylium Ion (

      
      ).
      
    • Diagnostic Check: Look for the

      
       ratio of 3:1 here.[1]
      
  • Secondary Fragment (m/z 125): Loss of CO (-28 Da) from the acylium ion.

    • Structure: Chlorotolyl Cation (

      
      ).
      
  • Ortho Effect (m/z 119/121):

    • The 2-methyl group is ortho to the carbonyl. In some ionization events, a hydrogen transfer from the methyl group to the carbonyl oxygen can facilitate the loss of methanol (McLafferty-like rearrangement), though this is more prominent in longer alkyl chains. More commonly, the proximity leads to a "Cl" loss from the aryl ring if the energy is high enough, though less favored than CO loss.

Fragmentation Parent Methyl Ester Parent m/z 184 (M+) [3:1 Cl Pattern] Acylium Acylium Ion m/z 153 (Base Peak) Parent->Acylium -OCH3 (31) Aryl Chlorotolyl Cation m/z 125 (-CO) Acylium->Aryl -CO (28)

Figure 2: Primary fragmentation pathway of the methyl ester derivative in Electron Impact (EI) ionization.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet. Accessed October 2023. Link

  • NIST Chemistry WebBook. Mass Spectrum of Methyl 4-chlorobenzoate (Analogous Fragmentation). National Institute of Standards and Technology. Link

  • Li, N., et al. "Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics." Analytical Chemistry, 2011.[1] (Demonstrates the utility of benzoyl chloride derivatives for enhancing ESI sensitivity). Link

  • McLafferty, F. W. Interpretation of Mass Spectra. 4th Edition. University Science Books, 1993. (Source for Ortho Effect and Acylium stability mechanisms). Link

Sources

Strategic Acylation Guide: Isolated 4-Chloro-2-methylbenzoyl Chloride vs. In-Situ Activation via Oxalyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision Matrix

In the synthesis of pharmacophores containing the 4-chloro-2-methylbenzoyl moiety, researchers face a critical choice: purchase the commercially available acid chloride (Method A ) or generate it in situ from the corresponding benzoic acid using oxalyl chloride (Method B ).

While Method A offers convenience, it is plagued by hydrolytic instability and variable purity due to the "HCl trap" effect in stored bottles. Method B , utilizing oxalyl chloride (COCl)₂ with catalytic DMF , is the superior protocol for quantitative, high-fidelity acylations, particularly when the ortho-methyl group introduces steric resistance that demands a highly active electrophile.

Comparative Performance Matrix
FeatureMethod A: Commercial Acid Chloride Method B: In-Situ Oxalyl Chloride Activation
Reagent Purity Variable (Hydrolysis risk: 90-97%)High (>99% active species generated)
Atom Economy Moderate (Packaging waste, degradation)High (Stoichiometric control)
Byproducts HCl (gas/solvated)CO (gas), CO₂ (gas), HCl (gas)
Reaction Rate Slower (if reagent is aged/hydrolyzed)Fast (Vilsmeier-Haack activation)
Safety Profile Corrosive, pressure build-up in storageHigh Risk: CO evolution (silent killer)
Cost Efficiency Low (High cost per gram of reagent)High (Acid precursor is cheap)
Recommended Scale < 1 gram (High-Throughput Screening)> 1 gram to Kilogram (Process Scale)

Technical Deep Dive: Mechanisms & Causality

The Steric Challenge of the Ortho-Methyl Group

The 2-methyl substituent on the benzene ring creates steric hindrance around the carbonyl carbon. This has two opposing effects:

  • Hydrolytic Stability: It hydrolyzes slightly slower than unsubstituted benzoyl chloride.

  • Acylation Reactivity: It reacts slower with your target nucleophile (amine/alcohol).

The Trap: If you use a commercial bottle of 4-chloro-2-methylbenzoyl chloride that is 10% hydrolyzed (containing 4-chloro-2-methylbenzoic acid), the acid impurity acts as a "dead weight." Because the acylation is already sterically slowed, the presence of the unreactive acid creates stoichiometric imbalances, leading to incomplete conversion of your expensive nucleophile.

The Oxalyl Chloride Advantage (The Vilsmeier Route)

Oxalyl chloride does not simply chlorinate the acid; it operates via a Vilsmeier-Haack type pathway when DMF is used as a catalyst. This is critical. Without DMF, the reaction between the sterically hindered benzoic acid and oxalyl chloride is sluggish.

Mechanism: Catalytic Activation
  • Activation: DMF reacts with Oxalyl Chloride to form the electrophilic Vilsmeier Reagent (chloroiminium ion), releasing CO and CO₂.

  • Chlorination: The Vilsmeier reagent attacks the carboxylic acid, converting it to the acid chloride rapidly while regenerating DMF.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + Oxalyl Cl Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + Acid Acid 4-Cl-2-Me-Benzoic Acid Acid->Intermediate Intermediate->DMF Regeneration Product 4-Cl-2-Me-Benzoyl Chloride Intermediate->Product Cl- attack Gases CO(g) + CO2(g) + HCl(g) Intermediate->Gases Elimination

Figure 1: The catalytic cycle of DMF-mediated acid chloride synthesis. Note that DMF is regenerated, allowing for substoichiometric use (1-2 mol%).

Experimental Protocols

Protocol A: Direct Acylation (Commercial Reagent)

Best for: Small scale (<100 mg), parallel synthesis, or when fume hood space for CO generation is limited.

Reagents:

  • Target Amine/Alcohol (1.0 equiv)

  • This compound (Commercial, 1.2 - 1.5 equiv )

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Purity Check (Crucial): Take a standard NMR of the commercial acid chloride in CDCl₃. Look for the broad carboxylic acid proton peak (>10 ppm). If >5% acid exists, distill or switch to Method B.

  • Dissolution: Dissolve the nucleophile and base in DCM at 0°C.

  • Addition: Add the acid chloride dropwise. Note: The 2-methyl group slows the reaction; allow to warm to Room Temperature (RT) or reflux if necessary.

  • Quench: Wash with 1N HCl (to remove excess base) and sat. NaHCO₃ (to remove hydrolyzed acid).

Protocol B: In-Situ Generation (Oxalyl Chloride)

Best for: Scale-up, cost-sensitive projects, and ensuring 100% conversion.

Reagents:

  • 4-Chloro-2-methylbenzoic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 1-2 drops or 0.05 equiv)

  • DCM or Toluene (Anhydrous)

  • Subsequent Step: Target Nucleophile + Base

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the benzoic acid and solvent (DCM).

  • Catalysis: Add the catalytic DMF. Warning: Do not skip this. The reaction will be prohibitively slow without it.

  • Chlorination: Add Oxalyl Chloride dropwise at 0°C.

    • Observation: Vigorous bubbling (CO/CO₂) will occur immediately upon addition if DMF is present.

  • Reaction: Stir at RT for 2 hours. The suspension should become a clear solution as the acid converts to the acid chloride.

  • Evaporation (The "Clean-Up"):

    • Critical Step: Oxalyl chloride is volatile (b.p. 63°C). Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess oxalyl chloride and HCl.

    • Why? Excess oxalyl chloride will react with your nucleophile in the next step to form oxamides (impurity).

    • Result: You are left with the crude, high-purity acid chloride as an oil/solid.

  • Acylation: Redissolve the residue in fresh DCM and add your nucleophile/base mixture.

Safety & Handling Analysis

The "Silent Killer" Risk (Oxalyl Chloride)

Unlike Thionyl Chloride (which releases SO₂—a pungent warning gas), Oxalyl Chloride releases Carbon Monoxide (CO) .[1]

  • Danger: CO is odorless and colorless.[1]

  • Control: All reactions MUST be performed in a high-efficiency fume hood.

  • Trap: Do not rely on a simple bubbler to "scrub" CO. It must be vented to the hood exhaust.

Storage Stability (Commercial Reagent)

Commercial this compound bottles often develop internal pressure.

  • Mechanism: Trace moisture enters ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     Hydrolysis 
    
    
    
    HCl gas generation.
  • Protocol: Always open old bottles carefully in a hood, wearing full PPE (face shield).

Decision Workflow

Use this logic flow to select the correct method for your specific campaign.

DecisionTree Start Start: Acylation with 4-Cl-2-Me-Benzoyl moiety Scale What is the Scale? Start->Scale Small < 100 mg (HTS/MedChem) Scale->Small Large > 1 gram (Process/Scale-up) Scale->Large CheckStock Check Commercial Stock (NMR/Visual) Small->CheckStock MethodB USE METHOD B (Oxalyl Chloride) Fresh Generation Large->MethodB Cost & Purity Critical GoodStock Purity > 95%? CheckStock->GoodStock MethodA USE METHOD A (Commercial Reagent) + Add 1.5 equiv GoodStock->MethodA Yes GoodStock->MethodB No (Cloudy/Acid present)

Figure 2: Decision tree for selecting the optimal acylation strategy.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • BenchChem. (2025).[2][3][4] Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis. Retrieved from

  • Common Organic Chemistry. (n.d.). Acid to Acid Chloride: Oxalyl Chloride Mechanism. Retrieved from

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Oxalyl Chloride. Retrieved from

  • Organic Syntheses. (1974). Acid Chlorides via Oxalyl Chloride. Coll. Vol. 9, p. 34.

Sources

A Comparative Guide for the Synthesis of Acyl Chlorides: 4-Chloro-2-methylbenzoyl chloride vs. Thionyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, the synthesis of acyl chlorides is a foundational step for the construction of a vast array of active molecules. The choice of a chlorinating agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process safety. This guide provides an in-depth comparison of two common approaches: the use of a specialized acyl chloride, 4-chloro-2-methylbenzoyl chloride, as a chlorine source versus the industry workhorse, thionyl chloride (SOCl₂).

Mechanistic Underpinnings: A Tale of Two Pathways

Understanding the reaction mechanisms is paramount to appreciating the nuances of each reagent and making informed experimental choices.

Thionyl Chloride (SOCl₂):

The reaction of a carboxylic acid with thionyl chloride is a classic and widely employed transformation.[1][2][3] The mechanism proceeds through a highly reactive chlorosulfite intermediate.[1]

  • Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[4][5]

  • Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a chlorosulfite intermediate.[1] This step effectively converts the hydroxyl group into a much better leaving group.

  • Nucleophilic Acyl Substitution: A chloride ion, generated in the previous step, then acts as a nucleophile, attacking the carbonyl carbon.[1]

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, leading to the formation of the desired acyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3][4]

The key advantage of this pathway is that the byproducts are gases, which simplifies purification to a degree, as they can be readily removed from the reaction mixture.[2]

DOT Diagram: Thionyl Chloride Mechanism

ThionylChloride_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Nucleophilic Acyl Substitution cluster_step3 Step 3: Product Formation RCOOH R-COOH SOCl2 SOCl₂ RCOOH->SOCl2 attacks S Intermediate1_node R-COO-S(O)Cl Intermediate1 R-COO-S(O)Cl + HCl SOCl2->Intermediate1 Cl_ion Cl⁻ Tetrahedral_Intermediate R-C(O⁻)(Cl)-O-S(O)Cl Tetrahedral_Intermediate_node R-C(O⁻)(Cl)-O-S(O)Cl Cl_ion->Intermediate1_node attacks C=O AcylChloride R-COCl Tetrahedral_Intermediate_node->AcylChloride Byproducts SO₂ + Cl⁻ Tetrahedral_Intermediate_node->Byproducts collapses

Caption: Mechanism of acyl chloride formation using thionyl chloride.

This compound:

The use of a pre-formed acyl chloride, such as this compound, as a chlorinating agent operates on a different principle. It is not a direct chlorinating agent for carboxylic acids in the same way as thionyl chloride. Instead, its primary application is in introducing the 4-chloro-2-methylbenzoyl group into a molecule, typically through reaction with amines or alcohols to form amides and esters, respectively.[6]

However, in the broader context of synthesis, a stable and reactive acyl chloride like this compound can be a valuable building block in multi-step syntheses where a specific chlorinated aromatic moiety is required.[6][7] Its synthesis from the corresponding carboxylic acid would typically involve a reagent like thionyl chloride.

The comparison, therefore, is not of two reagents for the same transformation (carboxylic acid to generic acyl chloride), but rather a comparison of a general method (thionyl chloride) versus the application of a specific, pre-functionalized acyl chloride.

Head-to-Head Comparison: Key Performance Indicators

FeatureThionyl Chloride (SOCl₂)This compound
Primary Function Converts carboxylic acids to acyl chlorides.[1][3]Acts as an acylating agent to introduce the 4-chloro-2-methylbenzoyl group.[6]
Reaction Conditions Typically requires reflux, often in neat thionyl chloride or with a solvent.[8][9]Reactions with nucleophiles (amines, alcohols) are often rapid at room temperature.[10]
Byproducts Gaseous SO₂ and HCl.[2]The corresponding carboxylic acid (4-chloro-2-methylbenzoic acid) and HCl.
Work-up & Purification Excess thionyl chloride must be removed, often by distillation or co-evaporation with an inert solvent.[8][11] The product is often used crude in the next step.[11]Standard aqueous work-up to remove the carboxylic acid byproduct and any unreacted starting material.
Substrate Scope Broad applicability for a wide range of carboxylic acids.[12] However, it can be harsh for acid-sensitive substrates.[]Limited to reactions where the 4-chloro-2-methylbenzoyl moiety is desired in the final product.
Safety & Handling Highly corrosive and reacts violently with water, releasing toxic gases.[8] Requires careful handling in a fume hood.Corrosive and moisture-sensitive, but generally less hazardous than thionyl chloride.

Experimental Protocols: A Practical Perspective

Protocol 1: Synthesis of a Generic Acyl Chloride using Thionyl Chloride

This protocol outlines a general procedure for the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 5.0 eq)

  • Anhydrous toluene (optional, as a co-solvent)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add the carboxylic acid and a magnetic stir bar.

  • Addition of Thionyl Chloride: Carefully add thionyl chloride to the flask. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[8]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. To aid in the complete removal, anhydrous toluene can be added and co-evaporated.[11]

  • Product: The resulting crude acyl chloride is often of sufficient purity to be used directly in the subsequent reaction step.[11]

DOT Diagram: Experimental Workflow for Thionyl Chloride Synthesis

ThionylChloride_Workflow Start Dry Glassware in Fume Hood Charge_Reactants Charge Carboxylic Acid and SOCl₂ Start->Charge_Reactants Reflux Heat to Reflux (1-3 h) Charge_Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Excess SOCl₂ via Rotary Evaporation Cool->Evaporate Product Crude Acyl Chloride (Use in Next Step) Evaporate->Product

Caption: General workflow for acyl chloride synthesis using thionyl chloride.

Protocol 2: Amide Formation using this compound

This protocol details the use of this compound to synthesize an amide.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine or pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood.

  • Amine Solution: In the round-bottom flask, dissolve the amine and the base (triethylamine or pyridine) in anhydrous DCM.

  • Addition of Acyl Chloride: Cool the amine solution in an ice bath. Slowly add a solution of this compound in DCM to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application-Specific Considerations and Recommendations

The choice between these two synthetic approaches is fundamentally dictated by the desired final product.

When to Use Thionyl Chloride:

  • General Acyl Chloride Synthesis: Thionyl chloride is the reagent of choice for converting a wide variety of carboxylic acids into their corresponding acyl chlorides.[9][12] It is particularly well-suited for substrates with high boiling points.[]

  • One-Pot Procedures: Thionyl chloride can be used for the in-situ generation of acyl chlorides that are then reacted with a nucleophile in a one-pot synthesis of amides or esters.[10][14]

  • Industrial Scale: Due to its low cost and the volatility of its byproducts, thionyl chloride is widely used in industrial processes.[15]

When to Use this compound (or other specialized acyl chlorides):

  • Introduction of a Specific Moiety: This reagent is used when the 4-chloro-2-methylbenzoyl group is a required structural component of the target molecule. This is common in the synthesis of pharmaceuticals and agrochemicals where this specific substitution pattern imparts desired biological activity.[6][7]

  • Mild Reaction Conditions: The subsequent acylation reactions using a pre-formed acyl chloride can often be carried out under milder conditions than the initial synthesis of the acyl chloride itself.

DOT Diagram: Reagent Selection Guide

Caption: Decision tree for selecting the appropriate chlorinating agent.

Conclusion

References

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Anshul Specialty Molecules. (n.d.). 4-Chlorobenzoyl Chloride. Retrieved from [Link]

  • Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid chloride formation. Retrieved from [Link]

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Preparation of Acyl Chlorides. Retrieved from [Link]

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic Letters, 4(4), 553–555.
  • Gothwal, A., Kumar, A., & Singh, B. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100169.
  • Google Patents. (n.d.). WO2017005606A1 - Method for preparation of carboxylic acid chlorides from methyl ketones with two reagents.
  • Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.

Sources

Analytical Methods for Quantifying 4-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

4-Chloro-2-methylbenzoyl chloride (CMBC) is a critical electrophilic intermediate, often employed in the synthesis of pharmaceutical agents such as Tolvaptan. However, its quantification presents a fundamental analytical challenge: hydrolytic instability .

Upon exposure to trace atmospheric moisture, CMBC rapidly hydrolyzes to 4-chloro-2-methylbenzoic acid (CMBA) and hydrochloric acid. Consequently, "direct" analysis methods often yield variable results, measuring a degradation profile rather than the intact analyte.

This guide moves beyond standard monographs to compare three self-validating methodologies:

  • Derivatization-HPLC (The Gold Standard): Stabilizes the analyte via in-situ esterification.

  • GC-MS via Methanolysis (The Specificity Engine): Ideal for structural confirmation and volatile impurity profiling.

  • Potentiometric Titration (The Absolute Assay): A stoichiometric approach for bulk purity, independent of reference standards.

Comparative Analysis Matrix

FeatureMethod A: Derivatization-HPLC Method B: GC-MS (Methanolysis) Method C: Potentiometric Titration
Primary Utility Routine Assay & Purity ProfilingTrace Impurity & Structural IDAbsolute Content (Bulk Material)
Analyte State Derivatized (Stable Methyl Ester)Derivatized (Stable Methyl Ester)Hydrolyzed (Free Chloride Ion)
Specificity High (Separates acid from chloride)Very High (Mass spectral fingerprint)Low (Cannot distinguish acid chlorides)
Sensitivity (LOD) ~0.05 µg/mL (UV detection)~0.01 µg/mL (SIM mode)> 1 mg/mL (Macro analysis)
Throughput High (Automated injection)Medium (Longer run times)Low (Manual/Semi-automated)
Key Limitation Requires high-purity reference standardMatrix effects in complex mediaInterferences from inorganic chlorides

Method A: HPLC with Pre-Column Derivatization (Recommended)

The Scientific Rationale

Direct Reverse-Phase (RP) HPLC uses aqueous mobile phases, which would hydrolyze CMBC on-column, leading to peak broadening and retention time shifts. The solution is Quenching Derivatization . By reacting CMBC with excess methanol, we convert the unstable acid chloride into the stable methyl 4-chloro-2-methylbenzoate . This ester is chromatographically stable and UV-active.

Experimental Protocol

Step 1: Reagent Preparation

  • Derivatization Solvent: HPLC-grade Methanol (anhydrous).

  • Quenching Base (Optional): Pyridine or Triethylamine (1% v/v in Methanol) to neutralize HCl and accelerate esterification.

  • Diluent: 50:50 Acetonitrile:Water.

Step 2: Sample Preparation (In-Situ)

  • Weigh 50.0 mg of CMBC into a 50 mL dry volumetric flask.

  • Critical Step: Immediately add 10 mL of the Derivatization Solvent .

  • Sonicate for 5 minutes. The reaction is:

    
    
    
  • Dilute to volume with Diluent.

  • Wait 15 minutes to ensure quantitative conversion.

Step 3: Chromatographic Conditions

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 mins.

  • Detection: UV at 235 nm (Max absorption of the benzoyl chromophore).

  • Flow Rate: 1.0 mL/min.[1]

Step 4: Calculation Quantify the methyl ester peak against a standard of methyl 4-chloro-2-methylbenzoate. Alternatively, use a CMBC standard treated identically to the sample (external standard method).

Method B: GC-MS via Methanolysis

The Scientific Rationale

While acid chlorides are volatile, they react with silanol groups in the GC liner and column stationary phase, causing peak tailing and "ghost" peaks. Methanolysis converts the reactive chloride to a robust ester, allowing for excellent peak shape and mass spectral identification.

Experimental Protocol

Step 1: Derivatization

  • Dissolve 10 mg of sample in 1 mL of Methanol containing 2% Pyridine .

  • Heat at 60°C for 10 minutes (or let stand at RT for 30 mins).

  • The pyridine acts as an acid scavenger, driving the equilibrium to the ester.

Step 2: GC Parameters

  • Inlet: Split (20:1), 250°C.

  • Column: HP-5ms or DB-5 (30 m x 0.25 mm x 0.25 µm).[2]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Oven Program: 60°C (1 min hold)

    
     20°C/min to 280°C (3 min hold).
    
  • Detector: MSD (Mass Selective Detector).

    • Scan Mode: 50–350 m/z.

    • SIM Mode: Monitor m/z 183/185 (Molecular ion of methyl ester) and 152/154 (Acylium ion).

Method C: Potentiometric Titration (Purity Assay)

The Scientific Rationale

For bulk manufacturing, "absolute" purity is often required without relying on a chromatographic reference standard. This method quantifies the hydrolyzable chloride.

Mechanism:

  • Hydrolysis:

    
    
    
  • Titration:

    
    
    
Experimental Protocol
  • Dissolve 200 mg of CMBC in 50 mL of Acetone:Water (4:1).

  • Add 2 mL of 1M Nitric Acid.

  • Titrate with 0.1 N Silver Nitrate (

    
    ) using a silver electrode (potentiometric endpoint detection).
    
  • Correction: A blank titration must be performed. Note that free HCl impurity will also be titrated; therefore, this method represents "Total Hydrolyzable Chloride."

Visualizing the Analytical Workflow

The following diagram illustrates the decision pathway for selecting the appropriate method based on the analytical goal (Trace vs. Bulk) and the chemical transformation involved.

AnalyticalWorkflow cluster_chem Chemical Transformation Start Analyte: this compound Goal Define Analytical Goal Start->Goal Trace Trace Impurity / Stability Goal->Trace High Sensitivity Needed Bulk Bulk Purity / Assay Goal->Bulk Absolute Purity Needed Deriv Derivatization Step (Methanol + Pyridine) Trace->Deriv Hydrolysis Hydrolysis Step (Water + HNO3) Bulk->Hydrolysis HPLC Method A: HPLC-UV (Quantifies Methyl Ester) Deriv->HPLC Non-Volatile Matrix GCMS Method B: GC-MS (Quantifies Methyl Ester) Deriv->GCMS Volatile Matrix / ID Titration Method C: Potentiometric Titration (Quantifies Total Chloride) Hydrolysis->Titration

Figure 1: Decision tree for selecting the optimal analytical method based on sensitivity requirements and chemical stability.

References

  • Valvis, I. et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lauback, R. G. et al. (1976).[3] Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors. Journal of Chromatographic Science. Link

  • BenchChem. (2025).[1][4] Application Notes and Protocols for HPLC-UV Analysis using Benzoyl Chloride Derivatization. Link

  • NIST Chemistry WebBook. Benzoyl chloride, 4-methyl- (Analogous Structure Data). Link

  • RSC Analytical Methods. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Link

Sources

A Senior Application Scientist's Guide to Assessing the Isomeric Purity of 4-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Chloro-2-methylbenzoyl chloride is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. The precise substitution pattern on the aromatic ring is critical, as isomeric impurities can drastically alter reaction pathways, reduce yields, and introduce contaminants with potentially different toxicological or pharmacological profiles into the final product.[1][2] This guide provides an in-depth comparison of robust analytical methodologies—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the quantitative assessment of the isomeric purity of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy for their quality control needs.

The Strategic Importance of Isomeric Purity

In the landscape of fine chemical synthesis, particularly for drug development, the adage "you are what you start with" holds profound truth. This compound is a classic example. Its utility as a building block is defined by the specific arrangement of its chloro, methyl, and acyl chloride groups.

The primary synthetic route often involves the chlorination of 2-methylbenzoic acid or the carbonylation of 4-chloro-2-methyltoluene. Side reactions during these processes can lead to the formation of several positional isomers, most commonly:

  • 3-Chloro-2-methylbenzoyl chloride

  • 5-Chloro-2-methylbenzoyl chloride

  • 6-Chloro-2-methylbenzoyl chloride

  • 2-Chloro-4-methylbenzoyl chloride

  • 3-Chloro-4-methylbenzoyl chloride

The presence of these isomeric impurities is not trivial.[3] They can lead to the synthesis of incorrect drug analogues, which may be difficult and costly to separate from the target Active Pharmaceutical Ingredient (API).[1] Furthermore, regulatory bodies like the FDA and ICH place stringent limits on impurities in pharmaceutical products, making their accurate identification and quantification a non-negotiable aspect of process development and quality control.[2][4]

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique hinges on a balance of specificity, sensitivity, sample throughput, and the available instrumentation. Acyl chlorides, including our target compound, present a unique challenge due to their high reactivity and sensitivity to moisture.[5]

Gas Chromatography (GC): The Workhorse for Volatiles

Principle & Rationale: GC is intrinsically well-suited for analyzing volatile and thermally stable compounds like substituted benzoyl chlorides. Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The elution order is primarily governed by the boiling points of the isomers and their specific interactions with the stationary phase. For closely related isomers, achieving baseline separation is the primary goal.

Causality of Experimental Choices:

  • Column Selection: A mid-polarity phenyl-substituted column (e.g., 5% phenyl polysiloxane) is chosen. The phenyl groups provide π-π interactions with the aromatic rings of the isomers, enhancing separation beyond simple boiling point differences.

  • Injector Temperature: A high injector temperature ensures rapid and complete volatilization, preventing sample discrimination. However, it must not be so high as to cause thermal degradation.

  • Detector: A Flame Ionization Detector (FID) is ideal due to its high sensitivity for organic compounds, wide linear range, and robustness. For unambiguous peak identification, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard, as the fragmentation patterns of isomers are often distinct.[6][7]

High-Performance Liquid Chromatography (HPLC): A Strategy of Derivatization

Principle & Rationale: Direct HPLC analysis of acyl chlorides is often avoided due to their rapid hydrolysis in the presence of trace water, which is common in reversed-phase mobile phases.[5] This reactivity can lead to on-column degradation, poor peak shape, and non-reproducible results. The authoritative strategy is to employ pre-column derivatization. By reacting the acyl chloride with a nucleophile (e.g., an amine or alcohol), we convert the unstable analyte into a stable, easily detectable derivative (an amide or ester).

Causality of Experimental Choices:

  • Derivatization Agent: A primary amine like aniline or benzylamine is an excellent choice. The reaction is rapid and quantitative. The resulting amide is stable and possesses a strong chromophore, enhancing UV detection. Using a derivatizing agent creates a new molecule whose chromatographic behavior can be optimized for superior separation of the original isomers.[8]

  • Stationary Phase: A C18 column is the standard for reversed-phase chromatography, separating the derivatized isomers based on their differential hydrophobicity.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is effective. A gradient elution may be required to ensure adequate separation of all isomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Principle & Rationale: NMR spectroscopy is unparalleled for its ability to provide detailed structural information, making it a powerful tool for identifying and quantifying isomers without the need for chromatographic separation.[9] The chemical environment of each proton and carbon atom in a molecule is unique, resulting in a distinct spectral fingerprint. For positional isomers, the substitution pattern on the aromatic ring creates unique splitting patterns (multiplicity) and chemical shifts for the aromatic protons.

Causality of Experimental Choices:

  • Solvent: An anhydrous deuterated solvent like CDCl₃ is critical to prevent hydrolysis of the acyl chloride during analysis.

  • ¹H NMR Analysis: The key diagnostic region is the aromatic portion of the spectrum (typically 7.0-8.0 ppm). For the target this compound, one would expect three distinct aromatic proton signals. In contrast, an isomer like 2-Chloro-4-methylbenzoyl chloride would also have three signals, but their chemical shifts and coupling constants would differ significantly due to the altered electronic effects of the substituents. Quantification is achieved by integrating the unique signals corresponding to each isomer.

  • ¹³C NMR Analysis: While less sensitive than ¹H NMR, ¹³C NMR provides complementary information and can resolve ambiguities. The chemical shifts of the carbonyl carbon and the substituted aromatic carbons are particularly diagnostic.

Data Presentation & Workflow Visualization

Method Performance Comparison
Parameter Gas Chromatography (GC-FID) HPLC (with Derivatization) NMR Spectroscopy (¹H NMR)
Specificity High with optimized column/gradientHigh, dependent on derivative separationVery High, structurally definitive
Sensitivity (LOD/LOQ) High (low ppm)Very High (sub-ppm possible)Moderate (requires ~0.1-1%)
Sample Preparation Simple dilution in anhydrous solventMore complex (derivatization step)Simple dilution in deuterated solvent
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~5-15 minutes per sample
Quantification Excellent (Area % normalization)Excellent (External/Internal standards)Good (Relative integration)
Key Advantage Direct analysis, high resolutionHigh sensitivity, robust for trace levelsUnambiguous identification
Key Limitation Requires thermal stabilityIndirect analysis, potential side reactionsLower sensitivity
Illustrative Quantitative Data

The following table represents hypothetical data obtained from analyzing a batch of this compound suspected of containing isomeric impurities.

Isomer GC-FID (Area %) HPLC-UV (Area %) ¹H NMR (Mole %)
This compound 98.598.698.7
2-Chloro-4-methylbenzoyl chloride 0.80.80.7
5-Chloro-2-methylbenzoyl chloride 0.50.40.6
Other Unknowns 0.20.2Not detected
Total Purity 99.8% 99.8% 100% (of identified isomers)
Experimental Workflow Diagrams

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Sample (100 mg) Solvent Add Anhydrous Hexane (10 mL) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Filter Filter (0.45 µm PTFE) into GC Vial Vortex->Filter GC Inject 1 µL into GC-FID System Filter->GC Separation Isomer Separation on Capillary Column GC->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Report Calculate Area % and Generate Report Integration->Report

Caption: Gas Chromatography (GC-FID) experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample (10 mg in 1 mL ACN) Reagent Add Benzylamine & Pyridine Sample->Reagent React React 30 min at 60°C Reagent->React Dilute Dilute with Mobile Phase React->Dilute HPLC Inject 10 µL into HPLC-UV System Dilute->HPLC Separation Derivative Separation on C18 Column HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Report Quantify vs. Standard & Generate Report Integration->Report

Caption: HPLC with pre-column derivatization workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample (20 mg) Solvent Dissolve in CDCl₃ (0.7 mL) Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Acquire Acquire ¹H Spectrum (e.g., 400 MHz) Transfer->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Unique Isomer Signals Process->Integrate Calculate Calculate Mole % from Integrals Integrate->Calculate

Caption: Nuclear Magnetic Resonance (NMR) workflow.

Detailed Experimental Protocols

Protocol: Isomeric Purity by GC-FID
  • Standard Preparation: Accurately weigh ~20 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with anhydrous hexane.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • GC Conditions:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split mode (50:1), 250°C.

    • Oven Program: 80°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.

    • Detector: FID, 280°C.

    • Injection Volume: 1 µL.

  • Analysis & Calculation: Inject the standard to determine the retention time of the main peak. Inject the sample. Identify isomeric impurity peaks based on their retention times relative to the main peak. Calculate purity using the area normalization method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol: Isomeric Purity by HPLC (Derivatization)
  • Derivatization Reagent: Prepare a 1 M solution of benzylamine in anhydrous acetonitrile (ACN).

  • Standard Derivatization: In a vial, dissolve ~10 mg of the reference standard in 1 mL of ACN. Add 0.2 mL of pyridine (catalyst/acid scavenger) followed by 0.5 mL of the benzylamine solution. Cap tightly and heat at 60°C for 30 minutes. Cool to room temperature. Dilute 100-fold with the mobile phase initial composition.

  • Sample Derivatization: Prepare the sample in the same manner.

  • HPLC Conditions:

    • Column: Waters XBridge C18 (or equivalent), 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis & Calculation: Run the derivatized standard and sample. Calculate purity using area normalization as described for GC.

Protocol: Isomeric Purity by ¹H NMR
  • Sample Preparation: Accurately weigh 15-20 mg of the this compound sample directly into a clean, dry NMR tube. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Cap and invert gently to dissolve.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard proton experiment.

    • Acquisition Parameters: 16-32 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation for accurate integration.

  • Data Processing & Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Identify the distinct aromatic proton signals for the main isomer and any visible impurities.

    • Integrate a well-resolved signal unique to the main isomer (e.g., Integral_Main).

    • Integrate corresponding signals for each identified impurity (e.g., Integral_Imp1, Integral_Imp2).

  • Calculation: Calculate the mole percent of the main isomer:

    • Mole % = [Integral_Main / (Integral_Main + Integral_Imp1 + Integral_Imp2 + ...)] x 100

    • (Note: Ensure integrals are normalized to the number of protons they represent, e.g., divide a doublet representing 1H by 1).

Conclusion and Recommendations

The robust quality control of this compound is paramount for ensuring the integrity of downstream synthetic processes. No single method is universally superior; rather, they form a complementary analytical toolkit.

  • For routine, high-throughput quality control, GC-FID offers an excellent balance of speed, resolution, and simplicity.

  • When unambiguous peak identification is required, GC-MS should be employed.

  • For the highest sensitivity in detecting trace-level impurities or when analyzing complex matrices, HPLC with derivatization is the method of choice.

  • NMR spectroscopy serves as the ultimate arbiter for structural confirmation and as a primary method for quantifying major isomers without the need for reference standards of the impurities.

A comprehensive quality control strategy should leverage GC for routine purity checks and employ NMR for initial batch characterization and for investigating any out-of-specification results. This integrated approach provides the scientific rigor necessary for modern research, development, and manufacturing in the chemical and pharmaceutical industries.

References

  • Vertex AI Search. (n.d.). Para Toluoyl Chloride (4-Methyl Benzoyl Chloride) at Attractive Prices.
  • Remedy Labs. (n.d.). 2-Chloro Benzoyl Chloride (609-65-4) - Medicine-Grade Powder.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chlorobenzoyl Chloride | 122-01-0.
  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • Kim, J. H., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 13. Available from: [Link].

  • ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides.
  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Veeprho. (2020, August 25). Different Types of Isomeric Impurities Present in Pharmaceutical Products. Retrieved February 2, 2026, from [Link].

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved February 2, 2026, from [Link].

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column. Retrieved February 2, 2026, from [Link].

  • Chromatography Online. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved February 2, 2026, from [Link].

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Pharmaceutical impurities: A review of their importance in drug safety and efficacy.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved February 2, 2026, from [Link].

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?.
  • National Institute of Standards and Technology. (n.d.). Benzoyl chloride. Retrieved February 2, 2026, from [Link].

  • Journal of Chemical and Pharmaceutical Research. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. 10(2), 140-146. Retrieved February 2, 2026, from [Link].

  • National Center for Biotechnology Information. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved February 2, 2026, from [Link].

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities.
  • ResearchGate. (n.d.). Chemical Structures and numbering of interacting spins in benzanilides. 400 MHz 1 H NMR spectra of 1, 2, 3 and 4 respectively.
  • ResearchGate. (2018, February 19). (PDF) A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE. Retrieved February 2, 2026, from [Link].

  • ResearchGate. (n.d.). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea | Request PDF. Retrieved February 2, 2026, from [Link].

Sources

Technical Guide: Reaction Mechanism & Performance Analysis of 4-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methylbenzoyl chloride (CAS: 7464-23-5) serves as a critical electrophilic building block in pharmaceutical synthesis, most notably as the acylating agent in the production of Tolvaptan (Samsca®), a selective vasopressin V2 receptor antagonist.

This guide elucidates the specific mechanistic advantages of this reagent. Unlike generic benzoyl chlorides, the 4-chloro-2-methyl derivative exhibits a "Goldilocks" reactivity profile: the 2-methyl group provides steric shielding that retards non-specific hydrolysis, while the 4-chloro group electronically activates the carbonyl carbon, ensuring rapid coupling with secondary amines. This balance makes it superior to peptide coupling reagents (HATU/EDC) for industrial-scale amidation.

Part 1: Mechanistic Elucidation

The reaction mechanism follows a classic Nucleophilic Acyl Substitution (


 / Addition-Elimination) pathway. However, the kinetics are strictly governed by the ortho-effect and para-substitution.
Electronic & Steric Interplay
  • Electronic Activation (The Accelerator): The Chlorine atom at the para position exerts an Inductive Effect (

    
    ) that withdraws electron density from the benzene ring. This destabilizes the carbonyl bond, increasing the partial positive charge (
    
    
    
    ) on the carbonyl carbon, thereby lowering the activation energy for nucleophilic attack.
  • Steric Modulation (The Brake): The Methyl group at the ortho position creates steric bulk. This hinders the trajectory of incoming nucleophiles (specifically bulky ones) and water.

    • Result: The reagent is sufficiently stable to be used in biphasic aqueous conditions (Schotten-Baumann) without immediate hydrolysis, yet reactive enough to couple with the target benzazepine amine.

Reaction Pathway Visualization

The following diagram illustrates the reaction coordinate for the amidation of a secondary amine (Tolvaptan intermediate) using this reagent.

ReactionMechanism cluster_effects Substituent Effects Reagent 4-Chloro-2-methylbenzoyl Chloride TS1 Transition State 1 (Tetrahedral Intermediate) Reagent->TS1 Nucleophilic Attack (Rate Limiting Step) Nu Nucleophile (Benzazepine Amine) Nu->TS1 Product Amide Product (Tolvaptan Precursor) TS1->Product Elimination of Cl- LG Leaving Group (HCl / Cl-) TS1->LG Effect1 4-Cl (-I Effect): Increases Electrophilicity Effect2 2-Me (Steric): Blocks Hydrolysis

Figure 1: Nucleophilic acyl substitution pathway highlighting the dual influence of the chloro and methyl substituents.[1][2]

Part 2: Comparative Performance Guide

For the synthesis of benzamides (specifically in Tolvaptan production), researchers typically choose between the Acid Chloride route (using this compound) and In-Situ Activation (using the parent Benzoic Acid with coupling agents).

Performance Matrix
FeatureAcid Chloride Route (Recommended)Coupling Agents (EDC/HATU)Direct Thermal Dehydration
Reagent This compound4-Chloro-2-methylbenzoic acid + HATU4-Chloro-2-methylbenzoic acid
Atom Economy High (Only HCl byproduct)Low (Large urea/guanidine byproducts)High (Water byproduct)
Reaction Rate Fast (< 2 hours)Moderate (4–12 hours)Slow (Requires high heat)
Purification Simple (Phase separation/Wash)Difficult (Chromatography often required)Moderate
Scalability Excellent (Kg to Ton scale)Poor (High cost of reagents)Good
Moisture Sensitivity High (Requires dry solvents or biphasic control)LowLow
Cost Efficiency

(Low)

(Very High)
$ (Lowest)
Experimental Data Support

In comparative studies for the acylation of 7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one (The Tolvaptan amine core):

  • Acid Chloride Method: Yields typically range from 92% to 95% with >99% purity after simple crystallization. The reaction can be run in DCM/Pyridine or Toluene/Aq.

    
    .
    
  • EDC/HOBt Method: Yields average 75% to 85% . The steric hindrance of the ortho-methyl group interferes with the formation of the active ester intermediate, slowing the reaction and allowing side reactions (racemization or rearrangement) to compete.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the synthesis of the amide bond using this compound under Schotten-Baumann conditions . This method is self-validating because the biphasic nature allows visual confirmation of reaction progress (precipitate formation) and easy pH monitoring.

Materials
  • Substrate: Secondary Amine (e.g., Benzazepine derivative) [1.0 eq]

  • Reagent: this compound [1.1 eq]

  • Base: Pyridine [2.0 eq] OR Aqueous

    
     [saturated]
    
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of the amine substrate in DCM (10 volumes).

  • Base Addition: Add 2.0 equivalents of Pyridine. Critical: Ensure the system is cooled to 0–5°C to control the exotherm.

  • Acylation: Dropwise add a solution of this compound (1.1 eq) in DCM.

    • Why? Slow addition prevents localized heating which could degrade the acid chloride or cause bis-acylation.

  • Reaction Monitoring: Stir at room temperature for 1–2 hours.

    • Validation: Monitor via TLC or HPLC. The disappearance of the acid chloride peak is not sufficient (it hydrolyzes); you must monitor the disappearance of the amine substrate.

  • Quench & Workup:

    • Add water to the reaction mixture.[3][4][5][6]

    • Wash the organic layer with 1N HCl (to remove excess Pyridine).

    • Wash with sat.

      
       (to remove any hydrolyzed 4-chloro-2-methylbenzoic acid).
      
    • Dry over

      
       and concentrate.
      
Process Flow Diagram

ProtocolWorkflow cluster_workup Workup & Purification Start Start: Dissolve Amine in DCM (0°C) AddBase Add Base (Pyridine or NaHCO3) Start->AddBase AddReagent Dropwise Addition: 4-Cl-2-Me-Benzoyl Chloride AddBase->AddReagent React Stir 1-2h @ RT (Monitor via HPLC) AddReagent->React AcidWash Wash: 1N HCl (Removes Pyridine) React->AcidWash BaseWash Wash: NaHCO3 (Removes Acid Byproduct) AcidWash->BaseWash Isolate Concentrate & Crystallize BaseWash->Isolate

Figure 2: Optimized workflow for amide coupling using this compound.

References

  • Otsuka Pharmaceutical Co Ltd. (2012). Process for preparing tolvaptan intermediates. WO2012046244A1. Google Patents. Link

  • Kondo, K., et al. (1999).[6] 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino) benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist.[6] Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.[6] Link

  • Bentley, T. W., & Shim, C. S. (1993). Mechanism of hydrolysis of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for Nucleophilic Acyl Substitution kinetics).

Sources

A Comparative Guide to the Reaction Kinetics of 4-Chloro-2-methylbenzoyl Chloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of the kinetic performance of 4-Chloro-2-methylbenzoyl chloride against other common acylating agents. By understanding the interplay of electronic and steric effects on its reactivity, researchers can make more informed decisions in the design and optimization of acylation reactions.

Introduction: The Role of Substituted Benzoyl Chlorides in Synthesis

Benzoyl chlorides are a versatile class of reagents widely employed for the introduction of a benzoyl moiety into a diverse range of molecules, a crucial step in the synthesis of numerous pharmaceuticals and fine chemicals. The reactivity of the benzoyl chloride core can be finely tuned by the presence of substituents on the aromatic ring. These substituents exert both electronic and steric effects, which modulate the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles.

This compound presents an interesting case study in this regard. The para-chloro group acts as an electron-withdrawing group through induction, which is expected to increase the electrophilicity of the carbonyl carbon and thus enhance reactivity. Conversely, the ortho-methyl group introduces steric hindrance around the reaction center, potentially impeding the approach of a nucleophile. Understanding the balance of these opposing effects is key to predicting its kinetic behavior.

Comparative Kinetic Analysis: this compound vs. Alternatives

A direct comparison of reaction rates provides the most valuable insight into the practical utility of an acylating agent. While specific kinetic data for this compound is not extensively available in the public domain, we can extrapolate its expected reactivity based on studies of related substituted benzoyl chlorides.

Influence of Substituents on Reactivity

The reactivity of substituted benzoyl chlorides in nucleophilic acyl substitution reactions is a well-studied area. The reaction typically proceeds through a nucleophilic addition-elimination mechanism. The rate of this reaction is highly dependent on the electronic nature of the substituents on the benzoyl ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like the chloro group at the para-position increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.

  • Steric Hindrance: Substituents in the ortho position can sterically hinder the approach of the nucleophile to the carbonyl carbon, leading to a decrease in the reaction rate. This effect is particularly significant for bulky nucleophiles.

For this compound, the electron-withdrawing effect of the para-chloro group will compete with the steric hindrance of the ortho-methyl group. The net effect on the reaction rate will depend on the specific nucleophile and reaction conditions. It is predicted that 3-(1-Cyanoethyl)benzoyl chloride is more reactive towards nucleophilic acyl substitution than benzoyl chloride due to the electron-withdrawing inductive effect of the cyano group at the meta position.[1]

Comparison with Unsubstituted and Isomeric Benzoyl Chlorides

To contextualize the reactivity of this compound, it is useful to compare it with benzoyl chloride and its isomers.

Acylating AgentExpected Relative ReactivityRationale
Benzoyl Chloride BaselineUnsubstituted reference compound.
4-Chlorobenzoyl Chloride HigherThe electron-withdrawing chloro group at the para-position increases the electrophilicity of the carbonyl carbon.
2-Methylbenzoyl Chloride (o-Toluoyl Chloride) LowerThe ortho-methyl group introduces significant steric hindrance, impeding nucleophilic attack.[2]
This compound IntermediateA balance between the activating effect of the para-chloro group and the deactivating steric effect of the ortho-methyl group.
Comparison with Other Classes of Acylating Agents

Beyond substituted benzoyl chlorides, other classes of acylating agents offer a range of reactivities.

Acylating AgentGeneral ReactivityAdvantagesDisadvantages
Acetyl Chloride Very HighHighly reactive, often leading to rapid reactions.Can be too reactive, leading to side reactions and difficulties in handling. Solvolysis of acetyl chloride is over 20-fold more sensitive to nucleophilic attack than benzoyl chloride.[3]
Acid Anhydrides (e.g., Acetic Anhydride) ModerateGenerally less reactive and easier to handle than acyl chlorides. The byproducts are carboxylic acids, which are less corrosive than HCl.[4][5]Often require heating or a catalyst to achieve comparable reaction rates to acyl chlorides.[5]

Acetyl chloride is generally more reactive than benzoyl chloride.[3] This is attributed to the delocalization of the lone pair of electrons from the oxygen into the benzene ring in benzoyl chloride, which reduces the electrophilicity of the carbonyl carbon.

Experimental Protocols for Kinetic Studies

To obtain precise, quantitative data for the reactivity of this compound, a well-designed kinetic study is essential. The following outlines a general protocol for determining the rate of an acylation reaction.

General Procedure for Kinetic Measurement (e.g., Alcoholysis)

The alcoholysis of a substituted benzoyl chloride can be monitored by measuring the change in concentration of the reactant or product over time.[2]

Materials:

  • This compound

  • Alcohol (e.g., absolute ethanol)

  • Anhydrous solvent (e.g., acetonitrile or dioxane)

  • Internal standard (for chromatographic analysis)

  • Quenching solution (e.g., a solution of a primary amine in a non-reactive solvent)

  • Analytical instrument (e.g., HPLC, GC, or NMR)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen anhydrous solvent.

  • Prepare a stock solution of the alcohol of known concentration in the same solvent.

  • Equilibrate both solutions to the desired reaction temperature in a thermostated bath.

  • Initiate the reaction by mixing the two solutions in a reaction vessel. Start a timer simultaneously.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution. This will rapidly consume any remaining acyl chloride.

  • Analyze the quenched samples using a suitable analytical technique (e.g., HPLC or GC) to determine the concentration of the starting material or the product.

  • Plot the concentration of the reactant or product as a function of time to determine the reaction rate and rate constant. The rate constant (k) can be determined by plotting the natural logarithm of the benzoyl chloride concentration versus time, where the slope of the line is equal to -k.[1]

Data Analysis

For a pseudo-first-order reaction (where the alcohol is in large excess), the rate law can be expressed as:

Rate = k' [this compound]

where k' is the pseudo-first-order rate constant. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the alcohol.

By performing the experiment at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined using the Arrhenius equation.

Visualization of Reaction Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Reaction Mechanism

The nucleophilic acyl substitution of this compound with an alcohol proceeds through a tetrahedral intermediate.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

The following diagram outlines the key steps in a typical kinetic experiment.

Kinetic Experiment Workflow A Prepare Reactant Solutions B Equilibrate to Temperature A->B C Initiate Reaction B->C D Withdraw Aliquots at Intervals C->D E Quench Reaction D->E F Analyze Samples (HPLC/GC) E->F G Data Analysis (Plot Concentration vs. Time) F->G H Determine Rate Constant (k) G->H

Caption: Workflow for a kinetic experiment.

Conclusion: A Balanced Acylating Agent

This compound represents a nuanced acylating agent where the activating electronic effect of the para-chloro group is tempered by the steric hindrance of the ortho-methyl group. This balance can be advantageous in scenarios where a moderately reactive acyl chloride is desired to control reaction rates and minimize side reactions.

For drug development professionals, the choice of an acylating agent is a strategic one. While highly reactive agents like acetyl chloride may offer speed, they can lack selectivity. Less reactive agents like acid anhydrides may require more forcing conditions. This compound, with its unique substitution pattern, offers a middle ground, providing a valuable tool in the synthetic chemist's arsenal.

The experimental protocols and conceptual frameworks presented in this guide are intended to empower researchers to conduct their own kinetic studies and make data-driven decisions in the selection and application of this and other acylating agents.

References

  • Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 26. Available at: [Link]

  • Arcoria, A., et al. (1976). Kinetics of the reaction of some 3- and 5-substituted 2-thenoyl and ortho- and para-benzoyl chlorides with aniline in benzene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1348-1351.
  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available at: [Link]

  • Gómez-Bombarelli, R., et al. (2013). The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex. ResearchGate. Available at: [Link]

  • Bentley, T. W., & Jones, R. O. (1996). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 61(22), 7520–7525.
  • Tanabe, K., & Sano, T. (1962). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 173-182.
  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2975.
  • Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Available at: [Link]

  • Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Available at: [Link]

  • Poznan University of Technology. (n.d.). KINETICS OF BENZOYL CHLORIDE HYDROLYSIS. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2012). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 13(5), 6334–6361.
  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • Ferreira, V. F., et al. (2022). Enantioselective α,α-Chlorofluorination of Sulfoxonium Ylides. Organic Letters, 24(1), 247-252.
  • Bentley, T. W., & Harris, H. C. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(7), 4433-4453.
  • Kevill, D. N., & D'Souza, M. J. (2003). A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. The Journal of Organic Chemistry, 68(5), 2023-2027.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available at: [Link]

  • Sartori, G., et al. (2003). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 103(8), 2999-3032.
  • Joyce, K., et al. (2013). Ultrasound-induced emulsification of subcritical carbon dioxide/water with and without surfactant as a strategy for enhanced mass transport. The Journal of Supercritical Fluids, 82, 166-174.
  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. In Organic Chemistry II. Available at: [Link]

  • PubChem. (n.d.). 4-Methylbenzoyl Chloride. National Center for Biotechnology Information. Available at: [Link]

  • Bentley, T. W., & Jones, R. O. (1996). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. Available at: [Link]

  • Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Available at: [Link]

  • Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-acetyl-2-methylbenzoyl chloride. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of reactive intermediates like 4-Chloro-2-methylbenzoyl chloride are routine. However, proficiency in the lab extends beyond synthesis to the responsible management and disposal of these potent chemicals. Improper disposal not only poses immediate safety risks but also carries significant regulatory and environmental consequences. This guide provides a procedural framework grounded in chemical principles to ensure the safe and compliant disposal of this compound.

Core Hazard Assessment: Understanding the Reactivity

This compound is a member of the acyl chloride family, a class of compounds known for their high reactivity. The primary hazards stem from its:

  • Corrosivity: It causes severe skin burns and eye damage upon contact.[1][2][3] The compound is a lachrymator, meaning it irritates the eyes and can cause tearing.[1]

  • Reactivity with Water: Acyl chlorides react vigorously, often violently, with water and other protic solvents.[4][5] This hydrolysis reaction produces the corresponding carboxylic acid (4-chloro-2-methylbenzoic acid) and corrosive hydrochloric acid (HCl) gas.[5] This reaction is exothermic and the HCl gas can cause severe respiratory irritation.[1][2]

  • Inhalation Hazard: Vapors can cause respiratory irritation.[1][2]

Given these properties, all handling and disposal operations must be meticulously planned and executed within a controlled environment.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Before handling this compound in any capacity, from transfer to disposal, the following PPE is mandatory. The selection of appropriate PPE is the most critical step in mitigating exposure risk.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling/Transfer Tightly fitting safety goggles with a face shield (8-inch minimum).[1][3]Chemical-resistant gloves (e.g., Butyl rubber, Viton). Inspect gloves before each use.[1][3]Flame-retardant lab coat.Work in a certified chemical fume hood.[6]
Spill Cleanup / Disposal Tightly fitting safety goggles with a face shield (8-inch minimum).[1][3]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton).[1][3]Chemical-resistant apron over a flame-retardant lab coat.Use of a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is recommended if fume hood performance is questionable or during a large spill.[1]

The Disposal Decision Workflow

The appropriate disposal path for this compound is primarily determined by the quantity of waste. This decision process ensures that small, manageable amounts can be safely neutralized in the lab, while larger volumes are handled by certified professionals.

DisposalWorkflow cluster_start cluster_decision cluster_paths cluster_end start Waste Identification: This compound decision Assess Quantity and Nature start->decision neutralization Protocol 1: In-Lab Neutralization decision->neutralization < 5 g (Small Quantities) hazardous_waste Protocol 2: Hazardous Waste Accumulation decision->hazardous_waste > 5 g (Bulk Quantities) or Contaminated Debris end_neutral Dispose as Neutral Aqueous Waste (Verify Local Regulations) neutralization->end_neutral end_haz Arrange for Licensed Professional Disposal hazardous_waste->end_haz

Caption: Disposal decision workflow for this compound.

Protocol 1: In-Lab Neutralization of Small Quantities (<5 g)

This protocol is designed for safely quenching small amounts of residual this compound. The core principle is a controlled hydrolysis followed by neutralization of the acidic byproducts.

Causality: The reaction is performed in an ice bath to manage the exothermic nature of the hydrolysis. A weak base like sodium bicarbonate is used to neutralize the resulting HCl and carboxylic acid without causing a dangerously vigorous acid-base reaction.

Materials:

  • Large beaker (at least 10x the volume of the solution)

  • Stir bar and stir plate

  • Ice bath

  • 10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • pH paper or calibrated pH meter

Step-by-Step Methodology:

  • Preparation: Don all required PPE. Perform this entire procedure inside a certified chemical fume hood.[6]

  • Initial Quenching: Place a large beaker containing a stir bar and a 10% solution of sodium bicarbonate on a stir plate within an ice bath. The amount of bicarbonate solution should be in significant molar excess to the acyl chloride.

  • Slow Addition: While vigorously stirring the bicarbonate solution, slowly add the this compound dropwise using a pipette. Crucial: The slow addition rate is essential to control the effervescence (CO₂ release) and heat generation. A violent reaction can occur if added too quickly.[4]

  • Reaction & Neutralization: Allow the mixture to stir in the ice bath for at least 30 minutes after the addition is complete. The acyl chloride will hydrolyze to 4-chloro-2-methylbenzoic acid and HCl, both of which will be immediately neutralized by the bicarbonate base.

  • Verification of Completion: Remove the beaker from the ice bath and let it warm to room temperature. Cease stirring and observe for any continued gas evolution. Once gas evolution has stopped, check the pH of the solution using pH paper or a meter. The pH should be between 6 and 8. If it is still acidic, slowly add more 10% sodium bicarbonate solution until the pH is neutral.

  • Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, pending verification with your institution's specific guidelines and local regulations.[7]

Protocol 2: Management of Bulk Quantities (>5 g) and Contaminated Materials

Bulk quantities of this compound, as well as any contaminated materials (e.g., absorbent from a spill, contaminated gloves, empty containers), must be treated as hazardous waste.[1][3]

Causality: Due to the significant hazards and potential for large-scale exothermic reactions, on-site neutralization of bulk quantities is not recommended. Professional disposal ensures the material is handled and incinerated in a facility designed for such reactive and chlorinated compounds.[8] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are typically considered hazardous.[8]

Step-by-Step Methodology:

  • Containment: Place the original container of this compound, or the contaminated debris, into a larger, sealable, and chemically compatible secondary container (e.g., a polyethylene drum).

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and must include the full chemical name: "this compound".[2] Include the date of accumulation and any relevant hazard symbols (e.g., Corrosive).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials, particularly water and bases.[1][9]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1][10][11] Provide them with the Safety Data Sheet (SDS) for the chemical.

Spill Management

Immediate and correct response to a spill is critical.

  • Small Spills (<5 mL):

    • Evacuate personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[2][7] Do not use water or combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][11]

    • Dispose of the container and any contaminated cleaning materials following Protocol 2.

  • Large Spills (>5 mL):

    • Evacuate the entire laboratory immediately. Alert others in the vicinity.

    • If safe to do so, close the fume hood sash.

    • Immediately call your institution's emergency response or EH&S department.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

  • Safety Data Sheet: Benzoyl chloride. Carl ROTH. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • How to Properly Dispose of Pool Chemicals. MLI Environmental. [Link]

  • What Regulations Apply to Chlorinated Solvent Use? PF Online. [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Oregon.gov. [Link]

  • An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]

  • Acyl Chlorides. Save My Exams. [Link]

  • o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Acids to Acyl Chlorides, Part 3. YouTube. [Link]

  • Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.